5-Hydroxy-8-methoxy-2-methyl-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[g]chromen-4-one
Description
Contextualizing Rubrofusarin (B1680258) Gentiobioside within Naphthopyrone Glycosides
Rubrofusarin gentiobioside belongs to the family of naphthopyrone glycosides. researchgate.netnih.gov The core of this molecule is a naphthopyrone structure, which is a type of polyketide. nih.gov Specifically, it is a derivative of rubrofusarin, a benzochromenone with hydroxy and methoxy (B1213986) substitutions. nih.gov The "gentiobioside" portion of its name indicates the presence of a gentiobiose sugar moiety attached to the rubrofusarin aglycone. acs.org Gentiobiose is a disaccharide composed of two glucose units linked together. This glycosylation, the attachment of a sugar molecule, can significantly influence the compound's properties, such as its solubility and biological activity. acs.org
Naphthopyrones, including their glycoside derivatives, are secondary metabolites found in a variety of organisms, most notably in filamentous fungi like Aspergillus and Fusarium species, as well as in higher plants such as those from the Cassia genus. researchgate.netresearchgate.net These compounds are known for their diverse biological activities, which include antioxidant, antimicrobial, and anticancer properties. researchgate.net The structural diversity within the naphthopyrone class, arising from different substitution patterns and glycosylation, leads to a wide range of biological functions, making them a rich source for drug discovery. researchgate.net
Table 1: Chemical Properties of Rubrofusarin Gentiobioside
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₇H₃₂O₁₅ | lifetechindia.comnih.gov |
| Molecular Weight | 596.53 g/mol | lifetechindia.comnih.gov |
| Appearance | Solid | cymitquimica.com |
Historical Perspectives on the Isolation and Initial Characterization of Rubrofusarin Gentiobioside
The initial isolation and characterization of Rubrofusarin gentiobioside are closely linked to the study of the chemical constituents of the seeds of Cassia tora (also known as Senna tora). lifetechindia.commedchemexpress.com In a 1994 study, researchers investigating the radical scavenging principles of Cassia tora seeds identified Rubrofusarin gentiobioside as one of the active components. nih.gov The structure of the compound was elucidated using spectroscopic methods, particularly 1H- and 13C-NMR, which allowed for the precise determination of its chemical structure. nih.gov
Early research also focused on distinguishing Rubrofusarin gentiobioside from its isomers, such as isorubrofusarin gentiobioside, which was also isolated from roasted Cassia tora seeds. koreascience.kr Studies have shown that these isomers can interconvert under certain conditions of temperature and solvent, highlighting the importance of careful isolation and characterization techniques. researchgate.net The aglycone part of the molecule, rubrofusarin, had been known for a longer time, having been first isolated from fungi like Fusarium culmorum and Fusarium graminearum in pioneering work by Ashley and colleagues. researchgate.netencyclopedia.pub The later discovery of its glycosylated forms, like Rubrofusarin gentiobioside, expanded the known chemical diversity of this class of compounds.
Significance of Rubrofusarin Gentiobioside in Contemporary Natural Product Drug Discovery
Rubrofusarin gentiobioside continues to be a molecule of significant interest in modern drug discovery due to its diverse and promising biological activities. Research has demonstrated its potential in several therapeutic areas.
One of the most well-documented activities of Rubrofusarin gentiobioside is its antioxidant and radical scavenging effects. nih.govlifetechindia.com It has shown the ability to scavenge the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, a common assay for antioxidant activity. nih.gov This property is significant as oxidative stress is implicated in a wide range of diseases.
Furthermore, Rubrofusarin gentiobioside has been investigated for its potential role in managing complications associated with diabetes. Studies have shown its ability to inhibit the formation of advanced glycation end products (AGEs), which are harmful compounds that accumulate in diabetes and contribute to its complications. nih.gov It has also been observed to decrease the expression of transforming growth factor-beta 1 (TGF-β1) and fibronectin, which are involved in the development of diabetic nephropathy. cymitquimica.comspandidos-publications.com
In the context of neurodegenerative diseases, such as Alzheimer's disease, Rubrofusarin gentiobioside has shown promising activity. It has been found to inhibit acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), two key enzymes involved in the pathology of Alzheimer's disease. mdpi.commdpi.com The gentiobiosyl moiety has been highlighted as important for its AChE inhibitory activity. researchgate.net
While the glycoside form often exhibits beneficial properties, studies comparing Rubrofusarin gentiobioside to its aglycone, rubrofusarin, have shown that in some cases, the aglycone has more potent activity. For instance, rubrofusarin showed stronger inhibition of protein tyrosine phosphatase 1B (PTP1B) and human monoamine oxidase-A (hMAO-A) compared to its glycosides. acs.orgacs.org However, glycosylation can reduce toxicity. acs.org This highlights the complex structure-activity relationships of these compounds and the importance of studying both the glycosylated and aglycone forms in drug discovery programs. acs.org
Table 2: Investigated Biological Activities of Rubrofusarin Gentiobioside
| Biological Activity | Target/Assay | Source |
|---|---|---|
| Radical Scavenging | DPPH radical | nih.govlifetechindia.com |
| Anti-diabetic Complications | Inhibition of Advanced Glycation End Products (AGEs) formation | nih.gov |
| Anti-diabetic Complications | Decreased expression of TGF-β1 and fibronectin | cymitquimica.comspandidos-publications.com |
Properties
IUPAC Name |
5-hydroxy-8-methoxy-2-methyl-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[g]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O15/c1-9-3-12(29)18-13(39-9)5-10-4-11(37-2)6-14(17(10)21(18)32)40-27-25(36)23(34)20(31)16(42-27)8-38-26-24(35)22(33)19(30)15(7-28)41-26/h3-6,15-16,19-20,22-28,30-36H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBJMBHKGBDCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rubrofusarin 6-gentiobioside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038478 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24577-90-0 | |
| Record name | Rubrofusarin 6-gentiobioside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038478 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
252.5 - 254 °C | |
| Record name | Rubrofusarin 6-gentiobioside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038478 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence, Isolation, and Chromatographic Analysis of Rubrofusarin Gentiobioside
Botanical Sources and Distribution of Rubrofusarin (B1680258) Gentiobioside
Cassia tora L., also known as the sickle senna, is a significant natural source of rubrofusarin gentiobioside. The compound, specifically rubrofusarin-6-O-β-D-gentiobioside, is isolated from the seeds of this plant. derpharmachemica.comnih.govkoreascience.krspandidos-publications.com Research has identified it alongside other active principles like the anthraquinone (B42736) alaternin and the naphthopyrone glycoside cassiaside (B57354). nih.govkoreascience.kr The presence of rubrofusarin gentiobioside contributes to the chemical profile of Cassia tora seeds, which are often roasted and used in beverages. derpharmachemica.comkoreascience.kr An isomer, isorubrofusarin gentiobioside, has also been isolated from the roasted seeds of C. tora. koreascience.kr
Cassia obtusifolia L. (the sicklepod or Chinese senna) is another primary source from which rubrofusarin gentiobioside is consistently isolated. mdpi.comthieme-connect.com The compound is found in the seeds and is considered one of its major chemical constituents, along with various anthraquinones and other naphthopyrone glycosides. mdpi.comthieme-connect.comnih.gov Studies have isolated several related compounds from C. obtusifolia seeds, including rubrofusarin, rubrofusarin 6-O-β-d-glucopyranoside, and rubrofusarin 6-O-β-d-triglucoside, highlighting a rich diversity of naphthopyrones within this species. mdpi.commdpi.com The isolation of rubrofusarin gentiobioside from C. obtusifolia is often part of broader investigations into the plant's chemical composition and potential biological activities. mdpi.comacs.org
Beyond the Cassia genus, rubrofusarin gentiobioside has been reported in other botanical sources. These include Berchemia floribunda and Berchemia racemosa. nih.gov Additionally, the aglycone of this compound, rubrofusarin, has been isolated from the terrestrial fungus Aspergillus niger, indicating that the core naphthopyrone structure is produced by microorganisms as well. researchgate.net
Cassia obtusifolia L. as a Primary Source.
Advanced Methodologies for the Isolation and Purification of Rubrofusarin Gentiobioside
The isolation and purification of rubrofusarin gentiobioside from its natural sources involve multi-step extraction and chromatographic techniques. A common procedure begins with the extraction of the powdered plant material, typically seeds, using a solvent like methanol (B129727), often with heating. koreascience.kracs.org
The resulting crude methanol extract is then concentrated and suspended in water. koreascience.kr This aqueous suspension undergoes successive liquid-liquid partitioning with solvents of increasing polarity. This process typically uses dichloromethane, followed by ethyl acetate, and finally n-butanol to separate compounds based on their solubility. koreascience.kracs.org The rubrofusarin gentiobioside, being a polar glycoside, tends to concentrate in the n-butanol fraction. chemfaces.com
This n-butanol fraction, rich in glycosides, is then subjected to further chromatographic separation. Column chromatography is a key purification step, utilizing stationary phases like silica (B1680970) gel or Sephadex. koreascience.krmdpi.com Elution is performed with a solvent system, such as a mixture of ethyl acetate, methanol, and water, to separate the individual compounds. mdpi.com The purity of the isolated rubrofusarin gentiobioside is confirmed by comparing its spectral data with published literature values. mdpi.com
Quantitative and Qualitative Analytical Techniques for Rubrofusarin Gentiobioside
High-Performance Liquid Chromatography (HPLC) is a crucial analytical tool for both the qualitative and quantitative analysis of rubrofusarin gentiobioside in herbal extracts. researchgate.net Various HPLC methods have been developed to determine its content in Cassia species, often simultaneously with other major components like cassiaside and aurantio-obtusin. researchgate.netnih.gov
These methods predominantly use a reversed-phase C18 column. thieme-connect.comresearchgate.netnih.gov The mobile phase composition is critical for achieving good separation; common systems involve a gradient or isocratic elution with mixtures of acetonitrile (B52724), water, and modifiers like trifluoroacetic acid, acetic acid, or tetrahydrofuran. thieme-connect.comresearchgate.netnih.gov Detection is typically performed using a UV detector at a wavelength between 278 nm and 281 nm, where the naphthopyrone chromophore absorbs strongly. thieme-connect.comresearchgate.net These validated HPLC methods are noted for their accuracy, reliability, and convenience, making them suitable for the quality control of commercial Cassia seed products. researchgate.netnih.gov More advanced Ultra-Performance Liquid Chromatography (UPLC) methods have also been developed, offering rapid analysis times of under 8 minutes. thieme-connect.com
Table 1: HPLC Methods for the Analysis of Rubrofusarin Gentiobioside
| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
|---|---|---|---|---|
| Reversed phase C18, Brownlee column (2.1 mm x 75 mm, 2.7µm) | Acetonitrile (0.1% trifluoroacetic acid) and water (0.1% trifluoroacetic acid) | Not Specified | 281 | thieme-connect.com |
| Kromasil 100-5 C18 (4.6 mm x 250 mm, 5 µm) | Water:acetonitrile:tetramethylene oxide:glacial acetic acid (100:23:5:1) | 1.0 | 278 | researchgate.netnih.gov |
| Diamonsil C18 (4.6 mm x 250 mm, 5 µm) | Acetonitrile:THF:1% acetic acid (18:3:79) | 1.0 | 278 | researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) Method Validation for Determination of Rubrofusarin Gentiobioside
A rapid and straightforward Ultra-Performance Liquid Chromatography (UPLC) method with UV detection has been developed and validated for the quantitative determination of rubrofusarin-6-O-gentiobioside, a major and biologically active component found in the seeds of Cassia obtusifolia L. nih.gov. This analytical method is crucial for the quality control of this widely used herbal medicine. nih.gov
The method was established using a reversed-phase C18 column and an isocratic elution system. The mobile phase consists of acetonitrile (with 0.1% trifluoroacetic acid) and water (with 0.1% trifluoroacetic acid). nih.gov Detection of the compound is carried out at a wavelength of 281 nm. nih.gov A key advantage of this UPLC method is its short analysis time of just 8.0 minutes, with the retention time for rubrofusarin-6-O-gentiobioside being approximately 2.1 minutes. nih.gov
The validation of this UPLC method was performed in accordance with established guidelines, assessing its linearity, limit of quantification, selectivity, accuracy, and precision. nih.gov The calibration curve for rubrofusarin-6-O-gentiobioside demonstrated excellent linearity over a concentration range of 5.0 to 500.0 µg/mL, with a correlation coefficient (R²) of 0.999. nih.gov The precision of the method was confirmed through intra- and inter-day variability tests, with the relative standard deviation (RSD) found to be below 3%. nih.gov The accuracy was established by recovery studies, which showed a recovery rate ranging from 105.0% to 114.0%. nih.gov The limit of quantification (LOQ) for the method was determined to be 7.0 µg/mL. nih.gov
These validation results indicate that the developed UPLC method is simple, rapid, precise, and accurate, making it a suitable tool for the routine quality control of Cassia obtusifolia L. by quantifying its major constituent, rubrofusarin-6-O-gentiobioside. nih.gov
Table 1: UPLC Method Validation Parameters for Rubrofusarin Gentiobioside Determination
| Parameter | Result |
|---|---|
| Linearity Range | 5.0 – 500.0 µg/mL |
| Correlation Coefficient (R²) | 0.999 |
| Precision (Intra- & Inter-day RSD) | < 3% |
| Accuracy (Recovery Rate) | 105.0% – 114.0% |
| Limit of Quantification (LOQ) | 7.0 µg/mL |
| Retention Time | 2.1 min |
Data sourced from Thieme Connect nih.gov
Spectroscopic Characterization (NMR, MS) in Elucidating Rubrofusarin Gentiobioside and its Isomers
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are fundamental in characterizing rubrofusarin-6-β-D-gentiobioside. The ¹H-NMR spectrum reveals signals for aromatic protons, a methyl group, a methoxy (B1213986) group, and a complex region for the sugar protons. koreascience.kr The ¹³C-NMR spectrum provides the chemical shifts for each carbon atom in the molecule, including the carbonyl carbon, aromatic carbons, and the carbons of the gentiobiose unit. koreascience.kr The attachment of the gentiobiose moiety at the C-6 position of the rubrofusarin aglycone is confirmed by analyzing the glycosidation shift in the ¹³C-NMR data. koreascience.kr
A known isomer, isorubrofusarin gentiobioside, has been isolated from roasted Cassia tora seeds. koreascience.kr Its structure was determined as 10-[β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[1,2-b]pyran-4-one. koreascience.kr The structural difference from rubrofusarin gentiobioside lies in the attachment point of the sugar moiety. Advanced 2D NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing the full assignments of proton and carbon signals and confirming the precise location of the glycosidic linkage in such isomers. koreascience.krnih.gov
Table 2: ¹³C-NMR Chemical Shift Data for Rubrofusarin-6-β-D-gentiobioside (75.5 MHz, DMSO-d₆)
| Carbon Position | Chemical Shift (δ, ppm) | Carbon Position | Chemical Shift (δ, ppm) |
|---|---|---|---|
| C-2 | 161.82 | C-9a | 140.23 |
| C-3 | 106.64 | C-10 | 103.57 |
| C-4 | 183.68 | C-10a | 152.38 |
| C-4a | 101.13 | C-1' & C-1" | 103.57, 99.75 |
| C-5 | 168.70 | C-2' & C-2" | 73.47 |
| C-5a | 107.66 | C-3' | 76.82 |
| C-6 | 157.58 | C-3" | 76.30 |
| C-7 | 100.83 | C-5' | 75.51 |
| C-8 | 161.02, 100.77 | C-5" | 76.61 |
| -OCH₃ | 55.42 | -CH₃ | 20.09 |
Data adapted from Korea Science koreascience.kr
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental formula of rubrofusarin gentiobioside. researchgate.net Tandem mass spectrometry (MS/MS) provides information on the fragmentation patterns of the molecule, which helps in confirming the structure. researchgate.netresearchgate.net The fragmentation of rubrofusarin-6-O-β-D-gentiobioside typically involves the cleavage of the glycosidic bonds, resulting in the loss of the sugar units. researchgate.net A characteristic fragmentation pathway shows the neutral loss of the terminal glucose unit (162 Da) followed by the loss of the inner glucose unit, leading to the formation of the rubrofusarin aglycone fragment. This sequential loss of sugar moieties is a key diagnostic feature in the mass spectrum that helps to identify the compound as a diglycoside and supports the structural information obtained from NMR. researchgate.net
Biosynthesis and Synthetic Strategies for Rubrofusarin Gentiobioside
Elucidation of the Biosynthetic Pathway of Rubrofusarin (B1680258)
The biosynthesis of rubrofusarin is a multi-step enzymatic process originating from simple metabolic precursors. It serves as a key intermediate in the formation of other complex fungal metabolites, such as the pigment aurofusarin. nih.govebi.ac.uk The core scaffold of rubrofusarin is assembled through the polyketide pathway, a common route for the synthesis of a diverse array of natural products in fungi.
At the heart of rubrofusarin biosynthesis lies the activity of a type I iterative non-reducing polyketide synthase (PKS). nih.gov Specifically, in fungi like Fusarium graminearum and Fusarium culmorum, the polyketide synthase PKS12 is responsible for the initial steps. nih.govscielo.br This enzyme catalyzes the condensation of one acetyl-CoA molecule with six malonyl-CoA molecules to form a heptaketide chain. nih.govrasmusfrandsen.dk This polyketide chain then undergoes a series of cyclization reactions, including Claisen and Aldol-type condensations, to form the characteristic naphthopyrone ring system. rasmusfrandsen.dkrsc.org The folding pattern of the polyketide chain is crucial for determining the final structure of rubrofusarin. researchgate.net
Following the PKS-mediated synthesis of the initial polyketide intermediate, a series of tailoring enzymes modify the molecule to produce rubrofusarin. The first stable intermediate in this pathway is the yellow naphthopyrone YWA1. nih.govebi.ac.uk
The key enzymatic transformations include:
Dehydration: The dehydratase enzyme, AurZ, catalyzes the dehydration of YWA1 to form the orange pigment nor-rubrofusarin. nih.govebi.ac.uk This step is crucial for the formation of the γ-pyrone ring. researchgate.net
O-methylation: Subsequently, an O-methyltransferase, AurJ, transfers a methyl group from S-adenosyl methionine (SAM) to the hydroxyl group of nor-rubrofusarin, yielding the final product, rubrofusarin. nih.govscielo.br
The genes encoding these enzymes (PKS12, AurZ, and AurJ) are often found clustered together in the fungal genome, facilitating their coordinated expression. scielo.brebi.ac.uk
Table 1: Key Enzymes in Rubrofusarin Biosynthesis
| Enzyme | Gene | Function | Substrate | Product |
| Polyketide Synthase 12 | PKS12 | Catalyzes the condensation of acetyl-CoA and malonyl-CoA to form the polyketide backbone. | Acetyl-CoA, Malonyl-CoA | YWA1 |
| Dehydratase | aurZ | Catalyzes the dehydration of YWA1. | YWA1 | Nor-rubrofusarin |
| O-methyltransferase | aurJ | Catalyzes the methylation of nor-rubrofusarin. | Nor-rubrofusarin | Rubrofusarin |
Polyketide Synthase (PKS) Involvement in Rubrofusarin Production.
Glycosylation Mechanisms in Rubrofusarin Gentiobioside Formation
The conversion of rubrofusarin to rubrofusarin gentiobioside involves the attachment of a gentiobiose (a disaccharide composed of two glucose units) moiety. While the specific enzymes responsible for this glycosylation in many organisms are not fully characterized, it is generally accepted that glycosyltransferases are the key players. These enzymes catalyze the transfer of a sugar moiety from an activated sugar donor, such as a UDP-sugar, to an acceptor molecule, in this case, rubrofusarin.
In some instances, the glycosylation of natural products like rubrofusarin can influence their biological activity and properties. acs.org For example, studies on compounds from Cassia obtusifolia have highlighted the importance of the gentiobiosyl moiety for certain enzymatic inhibitions. mdpi.com The presence of glycosides can also affect the water solubility and toxicity of the parent compound. acs.orgresearchgate.net
Heterologous Biosynthesis of Rubrofusarin in Model Organisms (e.g., Saccharomyces cerevisiae)
The production of fungal polyketides in their native hosts can be challenging due to the complex biology and slow growth of many filamentous fungi. nih.gov To overcome these limitations, researchers have turned to heterologous expression systems, with the yeast Saccharomyces cerevisiae being a particularly attractive host due to its well-characterized genetics and ease of fermentation. nih.govnih.gov
A significant breakthrough was the successful reconstruction of the entire rubrofusarin biosynthetic pathway in S. cerevisiae. nih.govebi.ac.uknih.gov This was achieved by co-expressing the F. graminearum genes encoding PKS12, the phosphopantetheinyl transferase (PPTase) npgA from Aspergillus fumigatus (required for PKS activation), the dehydratase aurZ, and the O-methyltransferase aurJ. nih.govportlandpress.com This "bottom-up" synthetic biology approach not only confirmed the functions of the individual enzymes but also demonstrated the feasibility of producing complex fungal metabolites in a microbial cell factory. nih.govnih.gov The engineered yeast strain was able to produce rubrofusarin at a titer of 1.1 mg/L. nih.govebi.ac.uk This work paves the way for the production of not only rubrofusarin but also a variety of other related polyketides through combinatorial biosynthesis. nih.gov
Chemoenzymatic and Chemical Synthetic Approaches to Rubrofusarin Gentiobioside and its Analogues
Beyond biosynthetic methods, chemoenzymatic and purely chemical strategies offer alternative routes to rubrofusarin gentiobioside and its analogues. nsf.govnih.govnih.govscielo.br Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of chemical transformations. nih.gov This approach can be particularly useful for the synthesis of complex molecules like glycosides, where stereoselective bond formation is critical. nih.gov
While a complete chemical synthesis of rubrofusarin gentiobioside is complex, the synthesis of the rubrofusarin aglycone has been explored. Biomimetic syntheses, which mimic the proposed biosynthetic cyclization reactions, have been successfully employed to produce rubrofusarin from polyketone precursors. rsc.orgrsc.org Acid hydrolysis of the natural product rubrofusarin gentiobioside can also be used to obtain the rubrofusarin aglycone. koreascience.kr The synthesis of analogues allows for the exploration of structure-activity relationships, which is crucial for the development of new therapeutic agents. mdpi.comnsf.gov
Pharmacological and Biological Activities of Rubrofusarin Gentiobioside
Antioxidant and Radical Scavenging Properties
Rubrofusarin (B1680258) gentiobioside has demonstrated notable antioxidant capabilities, which are critical in mitigating cellular damage induced by oxidative stress. medchemexpress.com Its ability to neutralize harmful reactive oxygen species (ROS) is a key aspect of its pharmacological profile.
Research has consistently shown that rubrofusarin gentiobioside is an effective scavenger of the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, a stable free radical commonly used to evaluate antioxidant activity. lifetechindia.comnih.gov Studies on compounds isolated from the seeds of Cassia tora identified rubrofusarin gentiobioside as one of the active principles responsible for the plant's radical scavenging effects. nih.govkoreascience.kr In one study, rubrofusarin gentiobioside exhibited an IC₅₀ value of 18.04 µg/4 ml in scavenging DPPH radicals. koreascience.kr The radical scavenging potential of rubrofusarin gentiobioside and related compounds from Cassia tora is presented in the table below.
| Compound | DPPH Radical Scavenging Activity (IC₅₀ µg/4 ml) |
| Rubrofusarin gentiobioside | 18.04 |
| Alaternin | 17.59 |
| Cassiaside (B57354) | 32.52 |
| Data sourced from Choi et al., 1994. koreascience.kr |
While direct studies on rubrofusarin gentiobioside's peroxynitrite scavenging activity are limited, related compounds from Cassia tora have shown potent effects. scispace.comcabidigitallibrary.org For instance, alaternin and nor-rubrofusarin glucose were identified as potent scavengers of peroxynitrite, a reactive nitrogen species that can cause significant cellular damage. scispace.com This suggests that the broader class of compounds to which rubrofusarin gentiobioside belongs has the potential to mitigate damage from various reactive species.
The antioxidant mechanism of naphthopyrones like rubrofusarin gentiobioside is thought to involve the donation of a hydrogen atom or an electron to free radicals, thereby neutralizing them. The pyrone ring structure may play a role in this process. koreascience.kr While the precise mechanisms for rubrofusarin gentiobioside are still under investigation, the structure-activity relationship of related compounds suggests that the glycosylation pattern can influence antioxidant capacity.
Peroxynitrite (ONOO-) Scavenging Activity.
Neuropharmacological Effects
Beyond its antioxidant properties, rubrofusarin gentiobioside has shown promise in the field of neuropharmacology, with potential applications in neurodegenerative diseases and mood disorders.
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, as well as the decline of neurotransmitter levels. Rubrofusarin gentiobioside has been investigated for its potential to combat this disease through multiple mechanisms.
One key area of research is the inhibition of enzymes involved in the pathogenesis of Alzheimer's disease, namely acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). mdpi.comnih.gov A study on various naphthopyrone glycosides from Cassia obtusifolia found that rubrofusarin gentiobioside was a potent inhibitor of AChE, an enzyme that breaks down the neurotransmitter acetylcholine. mdpi.comnih.gov In fact, it was the most significant inhibitor of AChE among the tested compounds, with an IC₅₀ value of 15.94 ± 0.32 µM. mdpi.com This suggests that the gentiobiosyl moiety is important for AChE inhibition. mdpi.comnih.gov The compound also demonstrated moderate inhibition of BACE1, an enzyme involved in the production of Aβ peptides, with an IC₅₀ value of 85.66 ± 3.98 µM. mdpi.com
The inhibitory activities of rubrofusarin gentiobioside and related compounds are summarized in the table below.
| Compound | AChE Inhibition (IC₅₀ µM) | BACE1 Inhibition (IC₅₀ µM) |
| Rubrofusarin gentiobioside | 15.94 ± 0.32 | 85.66 ± 3.98 |
| Rubrofusarin | > 100 | 90.01 ± 2.38 |
| Rubrofusarin 6-O-β-d-glucopyranoside | 148.08 ± 2.09 | 190.63 ± 2.01 |
| Nor-rubrofusarin 6-O-β-d-glucoside | 86.05 ± 2.01 | 14.41 ± 2.87 |
| Isorubrofusarin 10-O-β-d-gentiobioside | 83.52 ± 1.56 | > 200 |
| Rubrofusarin 6-O-β-d-triglucoside | 82.31 ± 1.63 | 120.12 ± 1.88 |
| Data sourced from Shrestha et al., 2017. mdpi.com |
Recent studies have begun to explore the potential of rubrofusarin, the aglycone of rubrofusarin gentiobioside, as an antidepressant. Rubrofusarin has been shown to ameliorate depressive symptoms in animal models of chronic restraint stress. nih.gov The proposed mechanism involves the regulation of the PI3K/Akt signaling pathway and the inhibition of monoamine oxidase-A (MAO-A), an enzyme that degrades neurotransmitters like serotonin (B10506), norepinephrine, and dopamine. nih.govresearchgate.net
While direct studies on the antidepressant effects of rubrofusarin gentiobioside are not as extensive, the activity of its aglycone suggests a promising avenue for future research. The glycosylation of rubrofusarin to form rubrofusarin gentiobioside could influence its bioavailability and ability to cross the blood-brain barrier, which are critical factors for neuropharmacological activity. Research has shown that rubrofusarin gentiobioside itself exhibits mild inhibitory activity against human monoamine oxidase-B (hMAO-B) with an IC₅₀ of 90.59 ± 1.72 μM. researchgate.net
Neuroprotective Mechanisms against Ischemia and Oxidative Stress
Rubrofusarin gentiobioside, a constituent of Cassia tora seeds, has demonstrated potential neuroprotective effects. mdpi.commdpi.comresearchgate.net Studies suggest that ethanolic extracts of Cassia obtusifolia containing rubrofusarin gentiobioside exhibit antioxidant properties that may contribute to neuroprotection in models of ischemia-reperfusion injury. nih.gov The neuroprotective activity is also attributed to its ability to counteract NMDA-induced calcium dysregulation and cell death induced by mitochondrial toxins. mdpi.com In a study investigating the effects of various compounds from Cassia seeds on G-protein-coupled receptors, rubrofusarin gentiobioside was among the compounds tested for neuroprotective potential. mdpi.comresearchgate.net While another compound, aurantio-obtusin, showed a specific antagonist effect on the vasopressin V1A receptor and significant neuroprotection in a transient brain ischemia model, the direct mechanisms of rubrofusarin gentiobioside in this context require further elucidation. mdpi.comresearchgate.net However, the collective evidence points towards its involvement in mitigating neuronal damage from ischemic events and oxidative stress. mdpi.comnih.gov
Enhancement of Learning and Memory
The potential of rubrofusarin gentiobioside and its source, Cassia seed extracts, to enhance learning and memory has been a subject of investigation. nih.govnih.gov Extracts of Cassia obtusifolia have been shown to improve memory impairment in animal models. mdpi.com This cognitive enhancement is linked to the inhibition of acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for learning and memory. mdpi.com Furthermore, Cassia seed extracts have been found to ameliorate synaptic dysfunction by influencing the Akt/GSK-3β pathway and possessing anti-inflammatory properties. mdpi.com While direct studies focusing solely on rubrofusarin gentiobioside's impact on learning and memory are part of a broader investigation into Cassia seed constituents, the parent compound, rubrofusarin, has been shown to enhance learning and memory, potentially through the activation of the ERK pathway. researchgate.net
Anti-Obesity and Metabolic Regulation
Rubrofusarin gentiobioside has emerged as a significant compound in the study of anti-obesity and metabolic regulation. nih.govresearchgate.netdntb.gov.ua Research has demonstrated its ability to inhibit lipid accumulation and reduce body weight, highlighting its potential as a therapeutic agent for obesity. nih.gov
Inhibition of Lipid Accumulation in Adipocytes
In vitro studies using 3T3-L1 preadipocytes and human adipose-derived mesenchymal stem cells (hAMSCs) have shown that rubrofusarin gentiobioside effectively inhibits lipid accumulation. nih.govmdpi.com This inhibition is a key factor in preventing the development and enlargement of fat cells (adipocytes), a primary characteristic of obesity. mdpi.comomet-endojournals.ru The reduction in lipid droplets within these cells upon treatment with rubrofusarin gentiobioside provides visual evidence of its anti-adipogenic effect. nih.gov
Regulation of AMPK/mTOR Signaling Pathway
The mechanism behind rubrofusarin gentiobioside's anti-obesity effects involves the regulation of key signaling pathways. nih.govamegroups.org It has been found to activate AMP-activated protein kinase (AMPK), a central regulator of energy metabolism, and inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govnih.gov The activation of AMPK by rubrofusarin gentiobioside appears to be independent of the liver kinase B1 (LKB1), another upstream kinase of AMPK. nih.gov The inhibition of the mTOR pathway, which is often hyperactivated in obesity, further contributes to the reduction of lipid accumulation. amegroups.orgnih.gov The anti-adipogenic effects of rubrofusarin gentiobioside were blocked by an AMPK inhibitor, confirming the crucial role of this pathway. nih.gov
Impact on Adipogenic Factors (PPARγ, C/EBPα, FAS, LPL, aP2)
Rubrofusarin gentiobioside exerts its anti-obesity effects by downregulating the expression of critical adipogenic transcription factors and enzymes. nih.govmdpi.com It significantly suppresses the expression of peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα), which are master regulators of adipogenesis. nih.govnih.gov The expression of these two factors is interdependent and essential for the differentiation of preadipocytes into mature fat cells. nih.govembopress.org Additionally, rubrofusarin gentiobioside reduces the levels of fatty acid synthase (FAS), lipoprotein lipase (B570770) (LPL), and adipocyte protein 2 (aP2), all of which are involved in fatty acid synthesis and lipid storage. nih.govmdpi.comfrontiersin.org This comprehensive suppression of adipogenic factors leads to a decrease in fat accumulation in both white adipose tissue and the liver. nih.gov
| Adipogenic Factor | Effect of Rubrofusarin Gentiobioside | Reference |
| PPARγ | Decreased expression | nih.gov |
| C/EBPα | Decreased expression | nih.gov |
| FAS | Decreased expression | nih.gov |
| LPL | Decreased expression | nih.gov |
| aP2 | Decreased expression | nih.gov |
Anti-Diabetic and Related Complications
Rubrofusarin gentiobioside has shown promise in the context of diabetes and its complications, primarily through its anti-glycation properties. chemfaces.comresearchgate.netresearchgate.net Advanced glycation end products (AGEs) are formed by the non-enzymatic reaction of sugars with proteins and are implicated in the development of diabetic complications. chemfaces.comresearchgate.net Rubrofusarin gentiobioside has been identified as an active constituent in Cassia tora seeds with the ability to inhibit the formation of AGEs. chemfaces.comresearchgate.net Studies have shown that it can significantly decrease the expression of transforming growth factor-beta1 (TGF-β1) and fibronectin, which are key mediators in the progression of diabetic nephropathy. chemfaces.comspandidos-publications.com This effect is achieved by suppressing the activation of Smad2/3 and extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathways, as well as reducing oxidative stress. chemfaces.com While its aglycone, rubrofusarin, has been shown to improve insulin (B600854) sensitivity and glucose uptake in insulin-resistant cells, the direct effects of rubrofusarin gentiobioside on these parameters require more specific investigation. acs.org
| Compound | Biological Activity | Reference |
| Rubrofusarin gentiobioside | Inhibition of AGE formation | researchgate.net |
| Rubrofusarin gentiobioside | Decreased expression of TGF-β1 and fibronectin | chemfaces.com |
| Rubrofusarin | Increased insulin-stimulated glucose uptake | acs.org |
| Rubrofusarin | Inhibition of PTP1B expression | acs.org |
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Rubrofusarin gentiobioside has been investigated for its potential to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in the negative regulation of insulin signaling. In a comparative study, rubrofusarin gentiobioside, along with other glycosides of rubrofusarin, demonstrated significantly less PTP1B inhibitory activity compared to its aglycone form, rubrofusarin. acs.orgnih.gov While rubrofusarin itself showed potent inhibition of the PTP1B enzyme with an IC50 value of 16.95 ± 0.49 μM, the inhibitory activity was considerably reduced with the addition of glucose molecules. acs.orgnih.gov Specifically, rubrofusarin gentiobioside, which contains two glucose units, exhibited an IC50 value greater than 100 μM, indicating a substantial decrease in its inhibitory capacity against PTP1B. acs.orgnih.govresearchgate.net This suggests that the glycosylation of rubrofusarin, particularly with a gentiobioside moiety, hinders its ability to effectively inhibit the PTP1B enzyme. acs.orgnih.gov
Table 1: PTP1B Inhibitory Activity of Rubrofusarin and its Glycosides
| Compound | IC50 (μM) |
|---|---|
| Rubrofusarin | 16.95 ± 0.49 |
| Rubrofusarin 6-O-β-d-glucopyranoside | 87.36 ± 1.08 |
| Rubrofusarin gentiobioside | >100 |
| Rubrofusarin triglucoside | >100 |
| Cassiaside B2 | >100 |
| Ursolic acid (Reference) | 2.29 ± 0.04 |
Data sourced from a study on PTP1B inhibition by compounds isolated from Cassia obtusifolia seeds. acs.orgnih.gov
Glucose Uptake Modulation in Insulin-Resistant Cells
Studies have primarily focused on the aglycone, rubrofusarin, for its effects on glucose uptake in insulin-resistant cells. Research on insulin-resistant HepG2 cells demonstrated that rubrofusarin significantly increased insulin-stimulated 2-NBDG (a fluorescent glucose analog) uptake in a dose-dependent manner. acs.org At concentrations of 12.5, 25, and 50 μM, rubrofusarin led to relative glucose uptake percentages of 68.54%, 81.27%, and 98.47%, respectively. acs.org This effect is linked to the improvement of insulin sensitivity. acs.org Due to the negligible PTP1B inhibition observed with the glycosides, including rubrofusarin gentiobioside, they were not further evaluated for their effects on glucose uptake in these particular studies. acs.org
Activation of Insulin-Signaling Pathway (p-IRS1, p-Akt)
The activation of the insulin-signaling pathway has been primarily attributed to rubrofusarin. In Western blot analyses of insulin-resistant HepG2 cells, rubrofusarin was shown to increase the expression of phosphorylated insulin receptor substrate-1 (p-IRS1) at tyrosine 895 and phosphorylated protein kinase B (p-Akt). acs.orgnih.govresearchgate.net This activation is a crucial step in the insulin signaling cascade that ultimately leads to glucose uptake and metabolism. nih.govplos.orgelifesciences.org The binding of insulin to its receptor triggers the phosphorylation of IRS-1, which then activates PI3K and subsequently Akt. acs.org The increased phosphorylation of these key proteins by rubrofusarin suggests its potential to ameliorate impaired insulin signaling. acs.org As with glucose uptake, the direct effects of rubrofusarin gentiobioside on the insulin-signaling pathway have not been a primary focus of the available research, given its weak PTP1B inhibition.
Inhibition of Gluconeogenesis Enzymes (G6Pase, PEPCK)
The inhibitory effects on gluconeogenesis enzymes have been demonstrated with rubrofusarin. In insulin-resistant HepG2 cells, rubrofusarin was found to decrease the expression of two key gluconeogenic enzymes: glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). acs.orgnih.govresearchgate.net These enzymes are critical in the process of hepatic gluconeogenesis, which is often elevated in type 2 diabetes. acs.org The downregulation of G6Pase and PEPCK by rubrofusarin indicates a potential to suppress hepatic glucose production, mimicking the action of insulin. acs.orgsemanticscholar.org The specific inhibitory activity of rubrofusarin gentiobioside on these enzymes has not been detailed in the reviewed studies.
Inhibition of Advanced Glycation End Products (AGEs) Formation
Rubrofusarin gentiobioside has been identified as an active constituent from the seeds of Cassia tora with the ability to inhibit the formation of advanced glycation end products (AGEs). nih.gov AGEs are formed through non-enzymatic glycation reactions and are implicated in the complications of diabetes and aging. chemfaces.comnih.gov In an in vitro assay, three naphthopyrone glucosides, including rubrofusarin gentiobioside, were isolated and evaluated for their inhibitory activity on AGEs formation. nih.gov Rubrofusarin gentiobioside, along with cassiaside and toralactone-9-O-β-D-gentiobioside, demonstrated better inhibition of AGE formation with IC50 values ranging from 6.4-32.2 μg/mL, as compared to the standard agent aminoguanidine (B1677879) (IC50: 34.6 μg/mL). researchgate.net This suggests that rubrofusarin gentiobioside has the potential to be a preventive agent against AGE-related diabetic complications. chemfaces.com
Effects on Diabetic Renal Complications (TGF-β1, Fibronectin, NF-κB DNA binding)
Rubrofusarin gentiobioside has shown potential in mitigating diabetic renal complications. In a study using mouse glomerular mesangial cells, the extract of Cassiae Semen and its major compounds were investigated for their effects on key mediators of diabetic nephropathy. chemfaces.comnih.gov Among the tested compounds, rubrofusarin gentiobioside (referred to as CS-A in the study) was found to significantly decrease the expression of transforming growth factor-beta1 (TGF-β1) and fibronectin. chemfaces.comnih.gov TGF-β1 is a crucial cytokine that promotes fibrosis in diabetic kidney disease. biomolther.orgmdpi.com Furthermore, rubrofusarin gentiobioside also significantly reduced the DNA binding activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. chemfaces.comnih.gov These findings indicate that rubrofusarin gentiobioside may act as a preventive agent for diabetic complications related to AGEs by downregulating these pro-fibrotic and pro-inflammatory pathways. chemfaces.comnih.gov
Anti-inflammatory and Anti-Allergic Activities
Recent research has highlighted the potential anti-inflammatory and anti-allergic activities of rubrofusarin gentiobioside. foodandnutritionresearch.netnih.gov In a study utilizing a systems pharmacology approach, rubrofusarin gentiobioside was identified as one of the main active compounds from Citri Grandis Exocarpium with predicted anti-allergic and anti-inflammatory effects. foodandnutritionresearch.netnih.gov Molecular docking studies revealed that rubrofusarin gentiobioside could interact with matrix metalloproteinase-9 (MMP9), a key target in inflammatory and allergic responses, with a significant interaction energy. foodandnutritionresearch.netnih.gov This interaction suggests a potential mechanism for its anti-inflammatory and anti-allergic properties. Naphthopyrones, the class of compounds to which rubrofusarin gentiobioside belongs, have been noted for their anti-allergic effects, including the inhibition of histamine (B1213489) release from mast cells. nih.gov
Modulation of Mitogen-Activated Protein Kinase 14 (MAPK14)
Rubrofusarin gentiobioside has been identified as a potential modulator of Mitogen-Activated Protein Kinase 14 (MAPK14), a key enzyme in cellular responses to external stress signals. researchgate.netnih.govresearchgate.net Virtual screening and molecular docking studies have suggested an interaction between Rubrofusarin gentiobioside and MAPK14. researchgate.netnih.govresearchgate.net The calculated -CDOCKER interaction energy for this binding is 61.38 kcal/mol. researchgate.net This interaction suggests a potential role for Rubrofusarin gentiobioside in regulating inflammatory and allergic processes, as MAPK14 is a known target for anti-inflammatory and antiallergic therapies. researchgate.netnih.govresearchgate.net
Matrix Metalloprotease 9 (MMP9) Interaction
Molecular docking studies have revealed a significant interaction between Rubrofusarin gentiobioside and Matrix Metalloprotease 9 (MMP9), an enzyme implicated in the degradation of the extracellular matrix and involved in inflammatory processes. researchgate.netnih.govresearchgate.net The interaction is characterized by a -CDOCKER interaction energy of 79.48 kcal/mol. researchgate.netresearchgate.net This binding is facilitated by hydrogen bonds with several amino acid residues of MMP9, including ALA189, LEU397, HIS401, GLN402, LEU418, TYR420, PRO421, MET422, TYR423, and ARG424, as well as hydrophobic interactions with PHE110. researchgate.netnih.gov This interaction with MMP9 suggests that Rubrofusarin gentiobioside may have a role in modulating tissue remodeling and inflammation. researchgate.netnih.govresearchgate.net
Inhibition of IgE-induced Degranulation
Rubrofusarin gentiobioside has been investigated for its effects on immunoglobulin E (IgE)-mediated allergic responses. mdpi.com Research has shown that it can influence the degranulation of mast cells, a critical event in the allergic cascade. nih.govresearchgate.netfoodandnutritionresearch.net Specifically, in studies using rat basophilic leukemia (RBL-2H3) cells, a model for mast cell degranulation, it has been observed that compounds from Citri Grandis Exocarpium, including Rubrofusarin gentiobioside, can inhibit IgE-induced degranulation. nih.govresearchgate.netfoodandnutritionresearch.net This inhibitory action points to the potential of Rubrofusarin gentiobioside in mitigating allergic reactions. mdpi.com
Hepatoprotective Effects
Rubrofusarin gentiobioside, isolated from the seeds of Cassia obtusifolia, has demonstrated notable hepatoprotective activities. mdpi.comnih.gov Studies have shown its ability to protect liver cells from oxidative damage and to ameliorate conditions such as non-alcoholic fatty liver disease (NAFLD). nih.govresearchgate.netnih.govnih.gov
Upregulation of Heme Oxygenase-1 (HO-1) via Nrf2 Activation
A key mechanism underlying the hepatoprotective effect of Rubrofusarin gentiobioside involves the upregulation of Heme Oxygenase-1 (HO-1), a crucial antioxidant enzyme. nih.gov This upregulation is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gova-z.lu In studies using human liver-derived HepG2 cells, pretreatment with Rubrofusarin gentiobioside was found to increase the expression of Nrf2-mediated HO-1. nih.gov This action helps to counteract the effects of oxidative stress, such as that induced by tert-butylhydroperoxide (t-BHP), by reducing intracellular reactive oxygen species (ROS) and preventing the depletion of glutathione. nih.gov
Other Documented Biological Activities
Beyond its anti-inflammatory, antiallergic, and hepatoprotective effects, Rubrofusarin gentiobioside has been associated with a range of other biological activities. It has been reported to possess radical scavenging properties. lifetechindia.com Additionally, studies have indicated its potential as an inhibitor of acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), enzymes linked to Alzheimer's disease. mdpi.com Other reported activities include anti-diabetic and neuroprotective effects. mdpi.comspandidos-publications.com
Table of Research Findings for Rubrofusarin Gentiobioside
| Activity | Target/Pathway | Model System | Key Findings |
|---|---|---|---|
| Anti-allergic/Anti-inflammatory | MAPK14 | Virtual Screening | -CDOCKER interaction energy of 61.38 kcal/mol. researchgate.net |
| MMP9 | Virtual Screening | -CDOCKER interaction energy of 79.48 kcal/mol. researchgate.netresearchgate.net | |
| IgE-induced Degranulation | RBL-2H3 cells | Inhibition of mast cell degranulation. nih.govresearchgate.netfoodandnutritionresearch.net | |
| Hepatoprotective | Nrf2/HO-1 Pathway | HepG2 cells | Upregulation of HO-1 expression, reduction of ROS. nih.gov |
| JNK/ERK/MAPK Pathway | HepG2 cells | Enhanced phosphorylation of JNK and ERK, dephosphorylation of p38. nih.gov | |
| Non-alcoholic fatty liver disease | Mice | Ameliorated lipid accumulation and liver injury. researchgate.netnih.govnih.gov | |
| Other Activities | Radical Scavenging | Chemical Assay (DPPH) | Demonstrated radical scavenging effect. lifetechindia.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| Rubrofusarin gentiobioside |
| Mitogen-Activated Protein Kinase 14 (MAPK14) |
| Matrix Metalloprotease 9 (MMP9) |
| Immunoglobulin E (IgE) |
| Heme Oxygenase-1 (HO-1) |
| Nuclear factor erythroid 2-related factor 2 (Nrf2) |
| tert-butylhydroperoxide (t-BHP) |
| c-Jun N-terminal kinase (JNK) |
| Extracellular signal-regulated kinase (ERK) |
| p38 Mitogen-activated protein kinase (p38 MAPK) |
| Acetylcholinesterase (AChE) |
Antifungal and Antibacterial Effects
Rubrofusarin gentiobioside, a naphthopyrone glycoside found in plants such as Cassia tora, has demonstrated notable antimicrobial properties. derpharmachemica.comcabidigitallibrary.orgijpsr.com Studies on the extracts of Cassia tora, which contain rubrofusarin gentiobioside, have shown inhibitory effects against a variety of fungal and bacterial strains. pharmaceuticaljournal.innih.govijcmas.comrjpdft.comupdatepublishing.com
In terms of antibacterial activity, extracts containing rubrofusarin gentiobioside have shown effectiveness against both Gram-positive and Gram-negative bacteria. pharmaceuticaljournal.innih.govijcmas.comrjpdft.comupdatepublishing.com Methanolic extracts of Cassia tora demonstrated significant activity against E. coli and moderate activity against S. aureus. nih.gov The antimicrobial action of phytochemicals like those in Cassia tora is believed to occur through various mechanisms, including the disruption of microbial cell integrity and function. nih.gov
Table 1: Documented Antimicrobial Activity of Cassia tora Extracts Containing Rubrofusarin Gentiobioside
| Microorganism | Type | Observed Effect of Extract | Reference |
| Candida albicans | Fungus | Growth inhibition | ijpsr.compharmaceuticaljournal.in |
| Aspergillus niger | Fungus | Growth inhibition | ijpsr.com |
| Trichophyton mentagrophytes | Fungus | Growth inhibition | ijpsr.com |
| Escherichia coli | Bacterium | Significant growth inhibition | nih.govrjpdft.com |
| Staphylococcus aureus | Bacterium | Moderate growth inhibition | nih.gov |
Inhibition of Soluble Epoxide Hydrolase Activity
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of anti-inflammatory and vasodilatory epoxy fatty acids (EpFAs). nih.govplos.org The inhibition of sEH is a significant therapeutic target for managing inflammation and cardiovascular diseases. nih.govescholarship.orgacs.orgmdpi.com
Rubrofusarin gentiobioside, isolated from the seeds of Cassia obtusifolia, has been identified as an inhibitor of sEH. mdpi.com Research has shown that several naphthopyrone glycosides, including rubrofusarin gentiobioside, exhibit promising inhibitory activity against enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), which are relevant to Alzheimer's disease. mdpi.com While a specific IC50 value for rubrofusarin gentiobioside against sEH is not consistently reported across all studies, related compounds from natural sources have shown potent inhibition. mdpi.comnih.gov For example, other natural product-based inhibitors have demonstrated IC50 values in the micromolar range, highlighting the potential of this class of compounds. mdpi.comnih.gov The mechanism of these inhibitors often involves mimicking the transition state of the epoxide substrate, leading to competitive inhibition of the enzyme. plos.org
Table 2: sEH Inhibitory Activity of Naphthopyrone Glycosides from Cassia Species
| Compound | Enzyme Target | Source | Observed Effect | Reference |
| Rubrofusarin gentiobioside | Acetylcholinesterase (AChE), Beta-secretase 1 (BACE1) | Cassia obtusifolia | Promising inhibitory activity | mdpi.com |
| Related Natural Product Inhibitors | Soluble Epoxide Hydrolase (sEH) | Glycyrrhiza uralensis | IC50 values in the micromolar range (e.g., 1.9 ± 0.2 µM for Glycycoumarin) | mdpi.com |
Cytotoxic Effects and Apoptosis Induction
Rubrofusarin gentiobioside has been investigated for its cytotoxic effects against various cancer cell lines, demonstrating potential as an anticancer agent. nih.gov The primary mechanism of this cytotoxicity is often attributed to the induction of apoptosis, or programmed cell death. nih.govarchivesofmedicalscience.comugr.esmdpi.com
Studies have shown that extracts containing rubrofusarin gentiobioside can selectively inhibit the growth of cancer cells over normal cells. nih.govnih.gov For example, in a study on human leukemia cell lines, extracts from Senna rugosa containing rubrofusarin gentiobioside showed cytotoxic effects against K562 and Jurkat cells. nih.gov The IC50 values indicated a dose-dependent inhibition of cell proliferation. nih.gov
The induction of apoptosis is a key feature of the anticancer activity of many natural compounds. nih.govarchivesofmedicalscience.comugr.esmdpi.com This process is characterized by morphological changes such as cell shrinkage, DNA fragmentation, and loss of mitochondrial membrane potential. archivesofmedicalscience.comugr.es The activation of caspases, which are crucial enzymes in the apoptotic pathway, is also a common finding. nih.gov While the precise molecular pathway for rubrofusarin gentiobioside is still under investigation, its presence in extracts that induce these apoptotic markers points to its role in this process. nih.gov
Table 3: Cytotoxic Effects of Extracts Containing Rubrofusarin Gentiobioside
| Cell Line | Cancer Type | Observed Effect | IC50 Value (after 48h) | Reference |
| K562 | Leukemia | Cytotoxicity | 223.00 ± 2.34 µg/mL (ERSR Extract) | nih.gov |
| Jurkat | Leukemia | Cytotoxicity | 189.30 ± 2.27 µg/mL (ERSR Extract) | nih.gov |
Table 4: List of Compounds and Other Mentioned Terms
| Name |
| Alaternin |
| Aloe-emodin |
| Aspergillus niger |
| Aurantio-obtusin |
| Beta-secretase 1 (BACE1) |
| Candida albicans |
| Caspases |
| Cassiaside |
| Chrysophanic acid-9-anthrone |
| Chrysophanol |
| Emodin |
| Epoxy fatty acids (EpFAs) |
| Escherichia coli |
| Gentiobiose |
| Nor-rubrofusarin |
| Obtusifolin |
| Physcion |
| Rhein |
| Rubrofusarin |
| Rubrofusarin gentiobioside |
| Soluble Epoxide Hydrolase (sEH) |
| Staphylococcus aureus |
| Toralactone |
| Torachrysone |
| Trichophyton mentagrophytes |
Structure Activity Relationship Sar Studies of Rubrofusarin Gentiobioside
Influence of Glycosylation on Biological Activity
Glycosylation, the attachment of sugar moieties to a molecule, is a common modification in natural products that can significantly alter their biological and pharmacological properties. nih.govnih.gov In the case of rubrofusarin (B1680258) and its glycosides, the presence and nature of the sugar chain play a pivotal role in determining their inhibitory effects on various enzymes. nih.govacs.org
Studies comparing rubrofusarin with its glycosylated forms have revealed that glycosylation can either enhance, diminish, or have a negligible effect on activity, depending on the biological target. For instance, while the aglycone rubrofusarin shows potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), its glycosylated derivatives, including rubrofusarin gentiobioside, exhibit significantly reduced or even a complete loss of this inhibitory action. nih.govacs.orgacs.org This suggests that the unencumbered naphthopyrone core is essential for effective interaction with PTP1B.
Conversely, in the context of acetylcholinesterase (AChE) inhibition, the presence of the gentiobiosyl moiety is not only favorable but essential for significant activity. researchgate.netmdpi.comnih.gov This highlights a contrasting SAR profile where the sugar portion is a key determinant of the compound's ability to inhibit AChE. Furthermore, glycosylation has been observed to reduce the cytotoxicity of rubrofusarin, indicating that this structural modification can also influence the compound's safety profile. nih.govacs.org
The differential impact of glycosylation on the biological activities of rubrofusarin underscores the complexity of its SAR. It emphasizes that the contribution of the glycosidic residue is highly dependent on the specific protein target and the nature of the interaction. nih.gov
Role of Gentiobiosyl Moiety in Enzyme Inhibition (e.g., AChE, PTP1B)
The gentiobiosyl moiety, a disaccharide composed of two glucose units, plays a distinct and often critical role in the enzyme-inhibiting activities of rubrofusarin gentiobioside. researchgate.netmdpi.com Its influence is particularly evident in the inhibition of acetylcholinesterase (AChE) and protein tyrosine phosphatase 1B (PTP1B).
For AChE inhibition, the gentiobiosyl group is of paramount importance. researchgate.netmdpi.comnih.gov Studies have shown that rubrofusarin gentiobioside is a more potent inhibitor of AChE compared to its aglycone, rubrofusarin, and even its monoglucoside counterpart, rubrofusarin 6-O-β-d-glucopyranoside. mdpi.com This suggests that the size and specific structure of the gentiobiose chain are crucial for effective binding to the active site of AChE. The additional glucose unit may provide extra hydrogen bonding opportunities or induce a conformational change in the enzyme that enhances inhibition. mdpi.com
In stark contrast, the gentiobiosyl moiety has a detrimental effect on the inhibition of PTP1B. nih.govacs.org The aglycone, rubrofusarin, exhibits potent PTP1B inhibitory activity, while the addition of the gentiobiosyl group in rubrofusarin gentiobioside leads to a significant decrease in this activity. nih.govacs.orgacs.org This indicates that the bulky sugar moiety may sterically hinder the molecule from fitting into the active site of PTP1B or may disrupt key interactions necessary for inhibition.
The opposing roles of the gentiobiosyl moiety in the inhibition of AChE and PTP1B clearly demonstrate the principle of target-specific SAR. The same structural feature can be either a key to potency or a barrier to activity depending on the topology and chemical nature of the enzyme's active site.
Comparative Analysis with Aglycone and Other Glycosides
A comparative analysis of rubrofusarin gentiobioside with its aglycone (rubrofusarin) and other related glycosides provides valuable insights into its structure-activity relationships. acs.orgmdpi.com These comparisons have been particularly informative in the context of enzyme inhibition, revealing how the number and type of sugar units attached to the rubrofusarin core modulate its biological effects. nih.govacs.org
In studies targeting enzymes relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a clear trend emerges. Rubrofusarin gentiobioside consistently demonstrates superior AChE inhibitory activity compared to both its aglycone and the corresponding monoglucoside. mdpi.com This emphasizes the positive contribution of the disaccharide chain to this specific biological function. researchgate.netmdpi.comnih.gov
Conversely, when examining the inhibition of protein tyrosine phosphatase 1B (PTP1B), the opposite trend is observed. The aglycone, rubrofusarin, is the most potent inhibitor, and the addition of sugar units progressively diminishes this activity. nih.govacs.orgacs.org Rubrofusarin 6-O-β-d-glucopyranoside shows reduced activity, while rubrofusarin gentiobioside and a triglucoside derivative are largely inactive. nih.govacs.org
The following table summarizes the inhibitory activities (IC₅₀ values) of rubrofusarin and its glycosides against various enzymes, illustrating these contrasting SAR profiles.
| Compound | AChE IC₅₀ (µM) | PTP1B IC₅₀ (µM) |
|---|---|---|
| Rubrofusarin | 109.91 | 16.95 ± 0.49 |
| Rubrofusarin 6-O-β-d-glucopyranoside | 148.08 | 87.36 ± 1.08 |
| Rubrofusarin 6-O-β-d-gentiobioside | 15.94 | >100 |
| Rubrofusarin 6-O-β-d-triglucoside | 20.01 | >100 |
Data sourced from multiple studies. acs.orgmdpi.com
This comparative analysis underscores that there is no universal rule for the effect of glycosylation. The specific nature of the sugar moiety and the target enzyme are both critical determinants of the resulting biological activity.
Molecular Docking and Binding Affinity Studies
Molecular docking simulations have provided atomic-level insights into the binding interactions of rubrofusarin gentiobioside with its target enzymes, helping to rationalize the observed structure-activity relationships. mdpi.commdpi.comfoodandnutritionresearch.net These computational studies model the binding poses and predict the binding affinities of the ligand within the active site of the protein.
In the case of acetylcholinesterase (AChE), docking studies have supported the experimental findings that rubrofusarin gentiobioside is a potent inhibitor. mdpi.comnih.gov These models show that the gentiobiosyl moiety can form multiple hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site, which are not possible for the aglycone alone. mdpi.com This enhanced interaction network likely accounts for the higher binding affinity and inhibitory potency of the glycosylated form.
For protein tyrosine phosphatase 1B (PTP1B), molecular docking has been performed primarily on the more active aglycone, rubrofusarin, revealing favorable interactions with both the catalytic and allosteric sites. acs.org The predicted binding energy for rubrofusarin at the allosteric site was -6.41 kcal/mol. acs.org While specific docking studies for rubrofusarin gentiobioside with PTP1B are less detailed in the literature, the experimental data strongly suggest that the bulky gentiobiosyl group would create steric clashes, preventing the molecule from adopting an optimal binding conformation within the active site. nih.govacs.org
Recent computational studies have also explored the interaction of rubrofusarin gentiobioside with other potential targets. For instance, in a virtual screening against matrix metalloproteinase-9 (MMP9), rubrofusarin gentiobioside was identified as a potential active compound with a high -CDOCKER interaction energy of 79.48 kcal/mol. foodandnutritionresearch.netfoodandnutritionresearch.net Similarly, in a study on the serotonin (B10506) receptor 5-HT2C, rubrofusarin gentiobioside showed a predicted binding affinity of -10.1 kcal/mol for the active conformation and -9.9 kcal/mol for the inactive conformation. mdpi.com
These molecular modeling studies, in conjunction with experimental data, are invaluable for elucidating the specific interactions that govern the biological activity of rubrofusarin gentiobioside and for guiding the design of new, more potent derivatives.
In Vitro and in Vivo Research Models for Rubrofusarin Gentiobioside Studies
Cell-Based Assays and Signaling Pathway Investigations
Cell lines offer a controlled environment to dissect the specific cellular and molecular targets of rubrofusarin (B1680258) gentiobioside.
The 3T3-L1 cell line, derived from mouse preadipocytes, is a cornerstone model for studying adipogenesis, the process by which fat cells develop. Alongside this, human adipose-derived mesenchymal stem cells (hAMSCs) provide a more direct translational model.
In vitro studies have demonstrated that rubrofusarin gentiobioside inhibits lipid accumulation in both 3T3-L1 cells and hAMSCs. nih.gov The mechanism behind this anti-adipogenic effect involves the regulation of key signaling pathways. Research indicates that rubrofusarin gentiobioside activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov This activation of AMPK leads to a downstream reduction in the expression of critical adipogenic transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT-enhancer binding protein-alpha (C/EBPα). nih.gov The anti-adipogenic effect of the compound was reportedly blocked when an AMPK inhibitor was introduced, confirming the central role of this pathway. nih.gov
Table 1: Research Findings in 3T3-L1 and hAMSC Models
| Cell Line | Key Finding | Signaling Pathway Investigated | Molecular Targets | Reference |
|---|---|---|---|---|
| 3T3-L1 | Inhibited lipid accumulation | AMPK/mTOR | PPARγ, C/EBPα | nih.gov |
| hAMSCs | Inhibited lipid accumulation | AMPK/mTOR | PPARγ, C/EBPα | nih.gov |
The human liver cancer cell line, HepG2, is widely used for studying liver function, toxicity, and metabolic diseases like insulin (B600854) resistance and non-alcoholic fatty liver disease.
For hepatoprotective effects, studies have used HepG2 cells subjected to oxidative stress induced by tert-butylhydroperoxide (t-BHP). nih.gov Research showed that rubrofusarin gentiobioside was the most active among several tested glycosides in ameliorating the effects of t-BHP-induced intoxication. nih.gov The compound was found to mitigate the increase in intracellular reactive oxygen species (ROS) and prevent the depletion of glutathione. nih.gov Its protective mechanism is linked to the upregulation of heme oxygenase-1 (HO-1) through the activation of nuclear factor erythroid-2-related factor 2 (Nrf2) and modulation of the MAPK signaling pathway. nih.govmdpi.com
Conversely, when investigating insulin resistance, rubrofusarin gentiobioside showed limited direct activity. While its aglycone, rubrofusarin, demonstrated an ability to increase glucose uptake in insulin-resistant HepG2 cells, the glycosides, including rubrofusarin gentiobioside, exhibited negligible inhibition of the protein tyrosine phosphatase 1B (PTP1B) enzyme, a key negative regulator of insulin signaling. acs.org Consequently, further glucose uptake assays were not pursued for the glycoside in that particular study. acs.org
The Neuro2a (or N2a) cell line, a mouse neuroblastoma cell line, is a common model for studying neuronal differentiation, including neurite outgrowth, which is essential for neuronal development and regeneration.
Current research on neurite outgrowth has primarily focused on the aglycone form, rubrofusarin, rather than rubrofusarin gentiobioside. In vitro experiments have shown that rubrofusarin facilitates neurite outgrowth in Neuro2a cells, an effect that is dependent on the activation of the extracellular signal-regulated kinase (ERK) pathway. researchgate.net While one review mentioned an ethanolic extract of Cassia obtusifolia L. seeds, standardized for its rubrofusarin 6-O-gentiobioside concentration, showed neuroprotective antioxidant effects, the experiments were conducted on rat mesencephalic Pheochromocytoma-12 (PC-12) cells, not Neuro2a cells. nih.gov
RAW264.7 cells are murine macrophages that are extensively used to study inflammation. When stimulated with lipopolysaccharide (LPS), these cells produce inflammatory mediators, mimicking an inflammatory response.
Direct experimental studies isolating the anti-inflammatory effect of rubrofusarin gentiobioside on RAW264.7 cells are limited. However, research on an extract from Citri Grandis Exocarpium, which contains rubrofusarin gentiobioside, demonstrated anti-inflammatory activity by inhibiting LPS-induced cell injury and nitric oxide release in RAW264.7 cells. nih.gov Through molecular docking simulations, rubrofusarin-6-O-β-D-gentiobioside was identified as a potential active compound within the extract that could contribute to these anti-inflammatory and anti-allergic effects by interacting with key targets like MAPK14 and MMP9. researchgate.net
The RBL-2H3 cell line, derived from rat basophilic leukemia, is a widely accepted model for studying mast cell degranulation and the screening of anti-allergic compounds.
Similar to the anti-inflammatory studies, the anti-allergic effects have been investigated using an extract of Citri Grandis Exocarpium. This extract was shown to significantly inhibit immunoglobulin E (IgE)-induced degranulation in RBL-2H3 cells. nih.gov Virtual screening and molecular docking studies identified rubrofusarin-6-O-β-D-gentiobioside as a potential active constituent responsible for this effect, predicting a strong interaction with matrix metalloproteinase-9 (MMP9), a key enzyme in allergic inflammation. researchgate.netfoodandnutritionresearch.net
Table 2: Summary of Cell-Based Assay Findings for Rubrofusarin Gentiobioside
| Cell Line | Model For | Key Finding | Investigated Mechanism | Reference |
|---|---|---|---|---|
| HepG2 | Hepatoprotection | Ameliorated t-BHP-induced oxidative stress. | Upregulation of HO-1 via Nrf2 activation; MAPK modulation. | nih.govmdpi.com |
| HepG2 | Insulin Resistance | Negligible PTP1B inhibition (unlike its aglycone). | N/A (not pursued). | acs.org |
| Neuro2a | Neurite Outgrowth | Studies focused on the aglycone, rubrofusarin, which promoted neurite outgrowth. | ERK pathway activation (for rubrofusarin). | researchgate.net |
| RAW264.7 | Anti-inflammation | Identified as a potential active compound in an extract that showed anti-inflammatory effects. | Molecular docking suggests interaction with MAPK14 and MMP9. | nih.govresearchgate.net |
| RBL-2H3 | Anti-allergy | Identified as a potential active compound in an extract that inhibited mast cell degranulation. | Molecular docking suggests interaction with MMP9. | nih.govresearchgate.netfoodandnutritionresearch.net |
RAW264.7 Cells for Anti-inflammatory Effects.
Animal Models in Preclinical Research
To complement in vitro data, animal models are indispensable for understanding the systemic effects and therapeutic potential of a compound in a complex living organism.
For rubrofusarin gentiobioside, a key preclinical model has been the high-fat diet (HFD)-induced obese mouse. nih.gov This model is used to study obesity and its related metabolic complications. In these studies, administration of rubrofusarin gentiobioside led to a significant reduction in body weight, the size of epididymal white adipose tissue, and the severity of fatty liver. nih.gov These in vivo results corroborate the in vitro findings, as the compound was also found to suppress the levels of adipogenic factors (PPARγ, C/EBPα, FAS, LPL, and aP2) by activating AMPK in both the adipose tissue and the liver of the mice. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1-desmethylaurantio-obtusin 2-O-β-d-glucopyranoside |
| AMP-activated protein kinase (AMPK) |
| CCAAT-enhancer binding protein-alpha (C/EBPα) |
| Glutathione |
| Heme oxygenase-1 (HO-1) |
| Mammalian target of rapamycin (mTOR) |
| Matrix metalloproteinase-9 (MMP9) |
| Mitogen-activated protein kinase (MAPK) |
| Naringin |
| Nuclear factor erythroid-2-related factor 2 (Nrf2) |
| Peroxisome proliferator-activated receptor-gamma (PPARγ) |
| Protein tyrosine phosphatase 1B (PTP1B) |
| Rubrofusarin |
| Rubrofusarin 6-O-β-d-apiofuranosyl-(1→6)-O-β-d-glucopyranoside |
| Rubrofusarin gentiobioside |
High-Fat Diet (HFD)-Induced Obese Mice
The high-fat diet (HFD)-induced obese mouse is a standard and widely used animal model for studying obesity and related metabolic syndromes. This model effectively mimics the features of human obesity, including increased body weight, fat accumulation, and dysregulation of metabolic pathways.
In a notable study, the anti-obesity effects of Rubrofusarin gentiobioside (identified as RFG in the study) were confirmed using an HFD-induced obese mouse model. nih.gov The research demonstrated that RFG administration led to a reduction in body weight, the size of epididymal white adipose tissue (eWAT), and the severity of fatty liver in these mice. nih.gov The underlying mechanism was linked to the activation of AMP-activated protein kinase (AMPK) signaling. nih.gov Specifically, RFG was found to suppress the levels of key adipogenic factors, including peroxisome proliferator-activated receptor-gamma (PPARγ), CCAAT-enhancer binding protein-alpha (C/EBPα), fatty acid synthase (FAS), lipoprotein lipase (B570770) (LPL), and adipocyte protein 2 (aP2) in both eWAT and liver tissues. nih.gov These findings highlight that Rubrofusarin gentiobioside can mitigate obesity by inhibiting lipid accumulation through the regulation of the AMPK/mTOR signaling pathway. nih.gov
| Parameter Measured | Observed Effect of Rubrofusarin Gentiobioside | Associated Molecular Pathway | Reference |
|---|---|---|---|
| Body Weight | Reduced | AMPK/mTOR signaling | nih.gov |
| Epididymal White Adipose Tissue (eWAT) Size | Reduced | AMPK/mTOR signaling | nih.gov |
| Fatty Liver | Ameliorated | AMPK/mTOR signaling | nih.gov |
| Adipogenic Factor Expression (PPARγ, C/EBPα, etc.) | Suppressed | AMPK activation | nih.gov |
Chronic Restraint Stress (CRS) Mouse Model for Depressive Symptoms
The chronic restraint stress (CRS) model is a validated and extensively used paradigm to induce depression-like behaviors in rodents by exposing them to repeated, unavoidable stress. nih.govnih.gov This model is valuable for screening potential antidepressant compounds.
Direct in vivo research focusing specifically on Rubrofusarin gentiobioside in the CRS mouse model is not detailed in the available literature. However, studies have been conducted on its aglycone, Rubrofusarin. Research on Rubrofusarin demonstrated that its chronic administration ameliorated CRS-induced depressive symptoms. nih.govnih.gov Key findings for the aglycone included a reduction in neurodegeneration and an increase in adult neurogenesis within the hippocampus of CRS-treated mice. nih.gov Furthermore, Rubrofusarin was shown to block CRS-induced neuroinflammation and rescue dysfunctions in hippocampal synaptic plasticity, with its effects mediated through the PI3K/Akt signaling pathway. nih.govnih.gov
Alzheimer's Disease-like Mouse Models (e.g., Aβ-induced)
Mouse models of Alzheimer's disease (AD) are essential for understanding the pathology of the disease and for testing new therapeutic interventions. A common approach involves the intracerebral injection of amyloid-beta (Aβ) peptides to mimic the Aβ aggregation and subsequent memory loss seen in AD patients. nih.gov
While in vivo studies using Aβ-induced mouse models have not been specifically reported for Rubrofusarin gentiobioside, extensive research has been performed on its aglycone, Rubrofusarin. These studies showed that Rubrofusarin inhibits Aβ aggregation and can disaggregate pre-formed Aβ fibrils. nih.gov In an Aβ-induced mouse model, administration of Rubrofusarin ameliorated memory loss and reduced neuroinflammation markers in the hippocampus. nih.gov
The therapeutic potential of Rubrofusarin gentiobioside for AD is strongly suggested by in vitro studies. Research has shown that Rubrofusarin gentiobioside exhibits promising inhibitory activity against key enzymes in AD pathology, namely acetylcholinesterase (AChE) and β-site amyloid precursor protein-cleaving enzyme 1 (BACE1). mdpi.commdpi.com The inhibition of these enzymes is a primary strategy for treating AD.
Transient Global Ischemia Models in Mice
Transient global ischemia models, often induced by bilateral common carotid artery occlusion (BCCAO), are used to study the cellular and functional damage that occurs after a temporary interruption of blood flow to the brain, a condition relevant to stroke and cardiac arrest. mdpi.comnih.gov
Rubrofusarin gentiobioside has been identified as a neuroprotective agent in the context of transient brain ischemia. mdpi.commdpi.com It is a major constituent of Cassia obtusifolia seed extract, which has been shown to reduce memory impairment and neuronal damage in a mouse model of transient global ischemia. mdpi.comnih.gov In a study evaluating several compounds from Cassia for neuroprotective effects, Rubrofusarin gentiobioside was tested in a transient brain ischemia/reperfusion injury C57BL/6 mouse model. mdpi.commdpi.com Although another compound, aurantio-obtusin, showed more potent effects in that particular study, the inclusion of Rubrofusarin gentiobioside underscores its recognition as a potentially neuroprotective molecule. mdpi.com The neuroprotective effects of the parent extract are attributed to anti-inflammatory properties and the upregulation of neurotrophic factors. nih.gov
Streptozotocin-induced Diabetic Mice
The streptozotocin (B1681764) (STZ)-induced diabetic mouse model is a common method for studying type 1 diabetes and its complications. STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas. spandidos-publications.com
There are no direct in vivo studies reported that use Rubrofusarin gentiobioside in STZ-induced diabetic mice. However, its potential for treating diabetic complications has been demonstrated in relevant in vitro models. One study showed that Rubrofusarin gentiobioside significantly inhibited the expression of transforming growth factor-beta1 (TGF-β1) and fibronectin in mouse glomerular mesangial cells cultured under diabetic conditions. spandidos-publications.com Since these two proteins are key mediators of diabetic nephropathy, this finding suggests that the compound may be effective in treating renal complications associated with diabetes. spandidos-publications.com Furthermore, extracts from Cassia seeds, of which Rubrofusarin gentiobioside is a primary active component, have been shown to inhibit the development of diabetic nephropathy in STZ-induced diabetic rats. spandidos-publications.com
Advanced In Vitro Techniques
Enzyme Kinetic Studies (e.g., Lineweaver-Burk plots)
Enzyme kinetic studies are fundamental in vitro techniques used to characterize the mechanism by which a compound inhibits an enzyme. The Lineweaver-Burk plot, a graphical representation of the Michaelis-Menten equation, is a classic tool for determining the mode of enzyme inhibition (e.g., competitive, non-competitive, or mixed-type). mdpi.comthermofisher.com
The inhibitory mechanism of Rubrofusarin gentiobioside has been elucidated using this technique. A kinetic analysis of its effect on acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease, was performed using Lineweaver-Burk and Dixon plots. The results demonstrated that Rubrofusarin gentiobioside acts as a mixed-type inhibitor against AChE. mdpi.com In a study comparing various naphthopyrone glycosides, Rubrofusarin gentiobioside was the most potent inhibitor of AChE, with an IC50 value of 15.94 µM. mdpi.com
Kinetic studies on the aglycone, Rubrofusarin, have also been performed against other enzymes, such as protein tyrosine phosphatase 1B (PTP1B), revealing a mixed-competitive mode of inhibition. researchgate.net Such studies are crucial for understanding structure-activity relationships and for optimizing compounds for greater potency and selectivity.
| Enzyme | Inhibition Type | IC50 Value (µM) | Ki Value (µM) | Reference |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | Mixed-type | 15.94 | 12.83 | mdpi.com |
Western Blot Analysis for Protein Expression and Phosphorylation
Western blot analysis is a key technique used to detect and quantify specific proteins in a sample. In studies involving rubrofusarin gentiobioside, this method is crucial for understanding how the compound modulates signaling pathways by affecting protein levels and their phosphorylation status. acs.orgresearchgate.net Phosphorylation is a critical post-translational modification that can activate or deactivate proteins, and its detection provides insight into the signaling cascades affected by the compound. bioradiations.com
Research has shown that rubrofusarin gentiobioside can influence several key signaling proteins. For instance, in 3T3-L1 preadipocyte cells, treatment with rubrofusarin gentiobioside led to the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov This activation of AMPK, in turn, suppressed the phosphorylation of the mammalian target of rapamycin (mTOR). researchgate.net Concurrently, the expression of critical adipogenic transcription factors such as peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT-enhancer binding protein-alpha (C/EBPα) was reduced. nih.gov
In studies on mouse glomerular mesangial cells, which are relevant to diabetic nephropathy, rubrofusarin gentiobioside was found to significantly decrease the expression of transforming growth factor-beta1 (TGF-β1) and fibronectin. chemfaces.com It also suppressed the activation of Smad2/3 and extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK). chemfaces.com Furthermore, it was observed to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. chemfaces.com
Another study highlighted that the aglycone, rubrofusarin, dose-dependently decreased the expression of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling, in insulin-resistant HepG2 cells. acs.orgacs.org This was accompanied by an increased phosphorylation of protein kinase B (Akt) and insulin receptor substrate-1 (IRS-1). acs.org
The table below summarizes the effects of rubrofusarin gentiobioside on the expression and phosphorylation of various proteins as determined by Western blot analysis in different cell models.
Table 1: Effect of Rubrofusarin Gentiobioside on Protein Expression and Phosphorylation
| Cell Model | Target Protein | Effect |
|---|---|---|
| 3T3-L1 cells | p-AMPKα | Increased nih.govresearchgate.net |
| 3T3-L1 cells | p-mTOR | Decreased nih.govresearchgate.net |
| 3T3-L1 cells | PPARγ | Decreased nih.gov |
| 3T3-L1 cells | C/EBPα | Decreased nih.gov |
| Mouse Glomerular Mesangial Cells | TGF-β1 | Decreased chemfaces.com |
| Mouse Glomerular Mesangial Cells | Fibronectin | Decreased chemfaces.com |
| Mouse Glomerular Mesangial Cells | p-Smad2/3 | Decreased chemfaces.com |
| Mouse Glomerular Mesangial Cells | p-ERK/MAPK | Decreased chemfaces.com |
Immunofluorescence Staining
Immunofluorescence staining is a powerful technique used to visualize the subcellular localization of specific proteins within cells. nanostring.comibidi.com This method utilizes fluorescently labeled antibodies that bind to the target protein, allowing researchers to observe its distribution and concentration under a microscope.
In the context of rubrofusarin gentiobioside research, immunofluorescence staining has been employed to complement findings from other molecular biology techniques. nih.gov For example, in studies investigating the anti-adipogenic effects of rubrofusarin gentiobioside in 3T3-L1 cells and human adipose mesenchymal stem cells (hAMSCs), immunofluorescence can be used to visually confirm the reduction in lipid accumulation and the altered localization of adipogenic factors like PPARγ within the cells following treatment. nih.gov This provides a qualitative and spatial understanding of the compound's effect, corroborating the quantitative data obtained from methods like Western blotting. The process generally involves fixing the cells, permeabilizing them to allow antibody access, incubating with a primary antibody against the protein of interest, and then with a fluorescently labeled secondary antibody. ibidi.com
Real-time RT-PCR for Gene Expression
Real-time reverse transcription polymerase chain reaction (RT-PCR) is a highly sensitive and specific method for quantifying messenger RNA (mRNA) levels, thereby providing a measure of gene expression. frontiersin.orgplos.org This technique is instrumental in understanding how rubrofusarin gentiobioside affects cellular functions at the genetic level.
Studies have utilized real-time RT-PCR to investigate the anti-adipogenic effects of rubrofusarin gentiobioside. In 3T3-L1 cells, treatment with the compound was shown to reduce the mRNA expression of key genes involved in lipid metabolism and adipogenesis. nih.gov These include fatty acid synthase (FAS), lipoprotein lipase (LPL), and adipocyte protein 2 (aP2). nih.govresearchgate.net The downregulation of these genes at the mRNA level is consistent with the observed reduction in protein expression and lipid accumulation, suggesting that rubrofusarin gentiobioside exerts its effects, at least in part, by regulating gene transcription. nih.gov The selection of stable reference genes is a critical step for accurate normalization of qRT-PCR data. ppjonline.orgnih.gov
The table below details the observed changes in gene expression in response to rubrofusarin gentiobioside as measured by real-time RT-PCR.
Table 2: Effect of Rubrofusarin Gentiobioside on Gene Expression
| Cell Model | Target Gene | Effect on mRNA Expression |
|---|---|---|
| 3T3-L1 cells | FAS | Decreased nih.govresearchgate.net |
| 3T3-L1 cells | LPL | Decreased nih.govresearchgate.net |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 1-desmethylaurantio-obtusin 2-O-β-d-glucopyranoside |
| 2-hydroxyemodin 1-methylether |
| 5-HT 1A R |
| alaternin |
| aloe-emodin |
| aurantio-obtusin |
| berberine |
| cassiaside (B57354) |
| cassiaside B2 |
| chryso-obtusin glucoside |
| chrysophanol |
| deprenyl HCl |
| dieckol |
| emodin |
| isorubrofusarin 10-O-β-d-gentiobioside |
| naringin |
| nor-rubrofusarin 6-O-β-d-glucoside |
| nor-rubrofusarin gentiobioside |
| obtusifolin |
| phlorofucofuroeckol-A |
| physcion |
| quercetin |
| rhein |
| rosiglitazone |
| rubrofusarin |
| rubrofusarin 6-O-β-d-apiofuranosyl-(1→6)-O-β-d-glucopyranoside |
| rubrofusarin 6-O-β-d-gentiobioside |
| rubrofusarin 6-O-β-d-glucopyranoside |
| rubrofusarin 6-O-β-d-triglucoside |
| rubrofusarin gentiobioside |
| rubrofusarin triglucoside |
| torachrysone |
| torachrysone apioglucoside |
| torachrysone gentiobioside |
| torachrysone tetraglucoside |
| toralactone |
| toralactone-9-O-beta-d-gentiobioside |
Isomers and Derivatives of Rubrofusarin Gentiobioside
Identification and Characterization of Isomers (e.g., Isorubrofusarin Gentiobioside)
Isomers are compounds that have the same molecular formula but different structural arrangements. In the context of rubrofusarin (B1680258) gentiobioside, isomers can differ in the attachment point of the gentiobioside sugar moiety to the rubrofusarin aglycone.
One notable isomer is Isorubrofusarin gentiobioside. A new naphthopyrone glycoside, identified as 10-[[β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl]oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[1,2-b]pyran-4-one, was isolated from the roasted seeds of Cassia tora L. koreascience.kr This compound is also referred to as isorubrofusarin 10-O-β-d-gentiobioside. mdpi.com Its characterization was accomplished through spectroscopic methods, including Nuclear Magnetic Resonance (NMR), to determine the precise connectivity of the atoms. koreascience.kr
Another distinct rubrofusarin isomer has been identified from fungal sources. Studies on Fusarium graminearum revealed the production of a rubrofusarin isomer alongside rubrofusarin itself. acs.org High-resolution mass spectrometry was used to identify and quantify these compounds in grain samples. acs.org Interestingly, the accumulation dynamics of this isomer differ from rubrofusarin; its production peaked after 10 days of fungal cultivation and then decreased, suggesting it may be an intermediate in a metabolic pathway. acs.org
The table below outlines the key characteristics of Rubrofusarin Gentiobioside and its identified isomer.
Table 1: Comparison of Rubrofusarin Gentiobioside and Its Isomer
| Feature | Rubrofusarin Gentiobioside | Isorubrofusarin Gentiobioside |
|---|---|---|
| Full Chemical Name | Rubrofusarin 6-O-β-d-gentiobioside | 10-[-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[1,2-b]pyran-4-one koreascience.kr |
| Alternate Name | Rubrofusarin-6-O-beta-D-gentiobioside chemfaces.com | Isorubrofusarin 10-O-β-d-gentiobioside mdpi.com |
| Natural Source | Seeds of Cassia tora / Cassia obtusifolia chemfaces.commdpi.com | Roasted seeds of Cassia tora koreascience.kr |
| Point of Glycosylation | The gentiobioside moiety is attached at the C-6 position of the rubrofusarin aglycone. mdpi.com | The gentiobioside moiety is attached at the C-10 position of the isorubrofusarin aglycone. koreascience.krmdpi.com |
Comparative Biological Activity of Rubrofusarin Glycosides
The biological activity of rubrofusarin and its glycosidic derivatives, including isomers, varies significantly depending on the specific molecular structure and the biological target being assessed. Glycosylation—the attachment of sugar moieties—plays a critical role in modulating these activities.
Studies targeting enzymes relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), have revealed distinct activity profiles for rubrofusarin glycosides. mdpi.com Among several derivatives tested, rubrofusarin 6-O-β-d-gentiobioside (compound 3 in the study) showed the most potent inhibitory activity against AChE. mdpi.com In contrast, its isomer, isorubrofusarin 10-O-β-d-gentiobioside (compound 5 ), exhibited only moderate AChE inhibition. mdpi.com For BACE1 inhibition, the pattern was different; nor-rubrofusarin 6-O-β-d-glucoside was the most potent, while isorubrofusarin gentiobioside was the least effective of the compounds tested. mdpi.com These findings underscore that both the type of sugar and its attachment point are crucial for specific enzyme inhibition. mdpi.com
In the context of metabolic diseases, the inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes, have been evaluated. Research shows that the aglycone, rubrofusarin, is a potent inhibitor of PTP1B. acs.org However, glycosylation significantly reduces this activity. Rubrofusarin gentiobioside showed substantially less inhibition compared to the aglycone. acs.org A similar trend was observed for the inhibition of human monoamine oxidase A (hMAO-A), where rubrofusarin was a potent inhibitor, while its gentiobioside derivative showed no significant effect. acs.org While glycosylation diminishes this specific enzyme-inhibiting activity, it has been found to reduce cytotoxicity in HepG2 cells. acs.org
The antioxidant potential has also been compared. The aglycones nor-rubrofusarin and rubrofusarin demonstrated more potent radical scavenging activity against the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical than their corresponding glycosides, cassiaside (B57354) (nor-rubrofusarin glucoside) and rubrofusarin gentiobioside. koreascience.kr
The following interactive table summarizes the comparative biological activities based on their half-maximal inhibitory concentrations (IC₅₀).
Table 2: Comparative IC₅₀ Values of Rubrofusarin and its Glycosides Against Various Biological Targets
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| Rubrofusarin | PTP1B | 16.95 ± 0.49 | acs.org |
| Rubrofusarin 6-O-β-d-gentiobioside | PTP1B | >100 | acs.org |
| Rubrofusarin | hMAO-A | 5.90 ± 0.99 | acs.org |
| Rubrofusarin 6-O-β-d-gentiobioside | hMAO-A | >100 | acs.org |
| Rubrofusarin | AChE | 148.08 ± 2.09 | mdpi.com |
| Rubrofusarin 6-O-β-d-gentiobioside | AChE | 15.94 ± 0.32 | mdpi.com |
| Isorubrofusarin 10-O-β-d-gentiobioside | AChE | 83.52 ± 1.56 | mdpi.com |
| Rubrofusarin | BACE1 | 19.35 ± 0.45 | mdpi.com |
| Rubrofusarin 6-O-β-d-gentiobioside | BACE1 | 18.15 ± 0.33 | mdpi.com |
| Isorubrofusarin 10-O-β-d-gentiobioside | BACE1 | 190.63 ± 2.15 | mdpi.com |
| Nor-rubrofusarin | DPPH Radical Scavenging | 5.45 | koreascience.kr |
| Rubrofusarin | DPPH Radical Scavenging | 7.57 | koreascience.kr |
Derivatization Strategies for Enhanced Bioactivity or Specificity
Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, with altered properties. For natural products like rubrofusarin gentiobioside, derivatization strategies aim to improve biological activity, enhance target specificity, or optimize pharmacokinetic properties. xjtu.edu.cn The structure-activity relationship (SAR) data from comparative studies of its natural glycosides provides a rational basis for these modifications.
Key Derivatization Strategies:
Modification of the Glycosidic Moiety: The sugar portion of the molecule is a prime target for derivatization.
Altering Sugar Chain Length: Studies show that the number of glucose units affects bioactivity. For instance, increasing the number of glucose molecules on rubrofusarin significantly decreased its PTP1B inhibitory activity. acs.org Conversely, the gentiobiosyl (two-glucose) moiety was found to be important for potent AChE inhibition compared to a single glucose unit or the aglycone. mdpi.com This suggests that synthesizing derivatives with varying sugar chain lengths could fine-tune activity for specific targets.
Changing Sugar Type: Replacing the glucose units with other types of sugars (e.g., rhamnose, xylose) could alter the molecule's solubility, stability, and interaction with biological targets.
Modification of the Aglycone Core: The naphthopyrone structure of rubrofusarin offers several sites for chemical modification.
Altering Hydroxyl and Methoxyl Groups: The phenolic hydroxyl groups on the aromatic core are known to be critical for antioxidant activity. koreascience.krareeo.ac.ir Derivatization of these groups, for example through methylation, acetylation, or etherification, could modulate lipophilicity, which in turn affects cell membrane permeability and bioavailability. SAR studies indicate that the presence of a hydroxyl group at the C-8 position is a key determinant for BACE1 inhibition. mdpi.com Therefore, targeted modification at this site could lead to more potent and selective BACE1 inhibitors.
Strategic Synthesis of Isomers: The discovery that isomers like rubrofusarin gentiobioside and isorubrofusarin gentiobioside have different biological activity profiles highlights a clear derivatization strategy. mdpi.com Chemical synthesis can be designed to selectively produce the more active isomer for a desired therapeutic effect, bypassing the need for challenging separation from natural sources.
These strategies, guided by existing SAR data, pave the way for the rational design of novel rubrofusarin gentiobioside derivatives with potentially superior therapeutic value.
Future Research Directions and Therapeutic Potential
Further Elucidation of Molecular Mechanisms and Signaling Networks
Rubrofusarin (B1680258) gentiobioside exhibits a multi-targeted pharmacological profile, interacting with various signaling pathways implicated in a range of diseases. Future research must continue to unravel these complex molecular interactions to fully understand its therapeutic potential.
Key identified mechanisms include:
Anti-inflammatory and Antiallergic Pathways: Virtual screening and molecular docking studies have identified Rubrofusarin gentiobioside as a potential inhibitor of Mitogen-Activated Protein Kinase 14 (MAPK14) and Matrix Metalloproteinase-9 (MMP9). foodandnutritionresearch.netresearchgate.netnih.gov Its interaction with MMP9 is characterized by a strong binding energy of -79.48 kcal/mol, involving multiple hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov Furthermore, it has been shown to significantly decrease nuclear factor-kappa B (NF-κB) DNA binding activity, a critical regulator of inflammatory responses. targetmol.cncymitquimica.com
Hepatoprotective and Antioxidant Signaling: In models of oxidative stress in liver cells, Rubrofusarin gentiobioside, along with other related compounds, was found to up-regulate Heme oxygenase-1 (HO-1) through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.com It also modulates the JNK/ERK/MAPK signaling cascade, which is crucial for cell survival and response to stress. mdpi.com Its inherent radical scavenging effect further contributes to its antioxidant properties. medchemexpress.commedchemexpress.com
Neuroprotective Mechanisms: For potential application in Alzheimer's disease, Rubrofusarin gentiobioside and its structural analogs have shown inhibitory activity against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-secretase 1 (BACE1). mdpi.commdpi.com In one study, it demonstrated the most significant inhibition against AChE among the tested naphthopyrone glycosides. mdpi.com
Metabolic Regulation: The compound has been shown to inhibit lipid accumulation in both 3T3-L1 preadipocytes and human adipose mesenchymal stem cells. nih.gov This anti-obesity effect is mediated by the regulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways. nih.govamegroups.org Activation of AMPK by Rubrofusarin gentiobioside leads to the suppression of key adipogenic factors. nih.gov
Diabetic Complication Pathways: In mouse mesangial cells cultured under diabetic conditions, Rubrofusarin gentiobioside significantly inhibited the expression of transforming growth factor-beta 1 (TGF-β1) and fibronectin. targetmol.cnspandidos-publications.com These proteins are key mediators in the pathogenesis of diabetic nephropathy, and their suppression is linked to the inhibition of the Smad2/3 and ERK/MAPK pathways. targetmol.cn
Table 1: Investigated Molecular Mechanisms of Rubrofusarin Gentiobioside
| Therapeutic Area | Key Molecular Targets/Pathways | Observed Effect | References |
|---|---|---|---|
| Inflammation & Allergy | MAPK14, MMP9, NF-κB | Inhibition of kinase activity and DNA binding | foodandnutritionresearch.net, nih.gov, targetmol.cn |
| Neuroprotection | Acetylcholinesterase (AChE), BACE1 | Enzyme inhibition | mdpi.com, mdpi.com |
| Hepatoprotection | Nrf2/HO-1, JNK/ERK/MAPK | Upregulation of antioxidant response, modulation of stress kinases | mdpi.com |
| Obesity | AMPK/mTOR | Activation of AMPK, inhibition of mTOR signaling | nih.gov, amegroups.org |
| Diabetic Complications | TGF-β1, Fibronectin, Smad2/3 | Decreased expression of profibrotic factors | targetmol.cn, spandidos-publications.com |
Potential for Combination Therapies
The multi-target nature of Rubrofusarin gentiobioside suggests its potential utility in combination therapies. Complex multifactorial diseases, such as neurodegenerative disorders and metabolic syndrome, often respond better to multi-pronged therapeutic strategies than to single-target agents. semanticscholar.org The combination of several active compounds in plant extracts has been noted to produce synergistic effects that may potentiate therapeutic outcomes. semanticscholar.org
Future research should explore combining Rubrofusarin gentiobioside with existing drugs. For instance, its AMPK-activating properties could complement traditional anti-diabetic medications, potentially allowing for lower doses and reducing side effects. Similarly, its anti-inflammatory and antioxidant activities could be paired with neuroprotective agents to address the multiple pathological facets of Alzheimer's disease. Investigating these synergistic interactions is a critical next step toward its clinical application.
Bioavailability, Metabolism, and Pharmacokinetics of Rubrofusarin Gentiobioside
The translation of a natural compound into a therapeutic agent heavily relies on its pharmacokinetic profile. As a glycoside, Rubrofusarin gentiobioside possesses properties that present both advantages and challenges. Glycosylation generally enhances water solubility and can reduce cytotoxicity. acs.orgnih.gov However, it may also retard biological activity compared to the aglycone form. acs.orgnih.govacs.org
In silico models predict that Rubrofusarin gentiobioside has favorable drug-like properties. nih.govportlandpress.com Studies using these models calculated an oral bioavailability (OB) of 40.12% and a drug-likeness (DL) index of 0.67, which are promising for an oral therapeutic. nih.govportlandpress.comtmrjournals.com
It is widely believed that many natural glycosides are hydrolyzed in the human intestine by enzymes into their respective aglycones, which are then absorbed. acs.org The aglycone, Rubrofusarin, has been studied and shows different properties, including more potent in vitro inhibition of enzymes like PTP1B but also higher predicted toxicity. acs.orgnih.gov Therefore, Rubrofusarin gentiobioside may function as a prodrug, delivering the active Rubrofusarin moiety while having reduced toxicity itself. acs.orgacs.org A thorough investigation into its metabolism, absorption, distribution, and excretion in vivo is essential to understand its complete pharmacokinetic and pharmacodynamic profile.
Table 2: Predicted ADME Properties of Rubrofusarin Gentiobioside
| Parameter | Predicted Value | Significance | References |
|---|---|---|---|
| Oral Bioavailability (OB) | 40.12% | Indicates good potential for absorption after oral administration. | nih.gov, portlandpress.com, tmrjournals.com |
| Drug-Likeness (DL) | 0.67 | Suggests the molecule has physicochemical properties consistent with known drugs. | nih.gov, portlandpress.com |
| Toxicity | Reduced compared to aglycone | Glycosylation often leads to lower cytotoxicity. | acs.org, nih.gov |
Exploration of Novel Therapeutic Applications
The molecular mechanisms of Rubrofusarin gentiobioside underpin its potential in a variety of therapeutic areas. Based on current evidence, several applications warrant deeper investigation.
Metabolic Disorders: Its demonstrated ability to inhibit adipogenesis and reduce weight gain in animal models makes it a strong candidate for anti-obesity therapies. nih.gov Furthermore, its inhibitory effects on pathways related to diabetic complications suggest a role in managing conditions like diabetic nephropathy. spandidos-publications.com
Neurodegenerative Diseases: With inhibitory action against key enzymes in Alzheimer's disease pathology, it holds promise as a neuroprotective agent. mdpi.commdpi.com Its antioxidant properties are also relevant, as oxidative stress is a major contributor to neuronal damage. semanticscholar.org
Inflammatory Conditions: The clear inhibition of central inflammatory mediators like NF-κB, MAPK14, and MMP9 positions it as a potential treatment for chronic inflammatory and allergic diseases. foodandnutritionresearch.netnih.gov
Hepatoprotective Agent: Its ability to protect liver cells from oxidative stress through the Nrf2/HO-1 pathway suggests it could be developed to manage liver injuries. mdpi.com
Additionally, the aglycone Rubrofusarin has reported anticancer and antidepressant-like activities. chemsrc.comnih.gov Future studies should explore whether Rubrofusarin gentiobioside, acting as a potential prodrug, can be effective in these areas as well.
Table 3: Summary of Potential Therapeutic Applications
| Therapeutic Application | Key Research Finding | Model System | References |
|---|---|---|---|
| Anti-Obesity | Inhibits lipid accumulation and reduces body weight via AMPK/mTOR signaling. | 3T3-L1 cells, hAMSCs, HFD-induced obese mice | nih.gov |
| Anti-Diabetic | Inhibits AGEs-related profibrotic factors (TGF-β1, fibronectin). | Mouse glomerular mesangial cells | targetmol.cn, spandidos-publications.com |
| Anti-Alzheimer's Disease | Inhibits AChE and BACE1 enzymes. | In vitro enzyme assays | mdpi.com, mdpi.com |
| Anti-Inflammatory | Interacts with and inhibits MAPK14 and MMP9. | In silico docking, cell models | foodandnutritionresearch.net, nih.gov |
| Hepatoprotection | Protects against oxidative stress via Nrf2/HO-1 pathway. | HepG2 cells | mdpi.com |
Challenges and Opportunities in Translational Research
Translating a promising natural compound from the laboratory to the clinic is a complex process with inherent challenges and opportunities.
Challenges:
In Vitro vs. In Vivo Efficacy: Rubrofusarin gentiobioside shows lower potency in some in vitro enzyme assays compared to its aglycone, Rubrofusarin. acs.orgnih.gov Comprehensive in vivo studies are required to determine if this translates to lower efficacy or if its potential prodrug nature and improved pharmacokinetics compensate for this.
Metabolic Fate: A complete understanding of its metabolic pathway is currently lacking. The extent to which it is absorbed intact versus being metabolized to its aglycone before absorption is a critical question that will influence its development.
Chemical Stability: Studies have shown that Rubrofusarin gentiobioside can interconvert with its isomer, isorubrofusarin gentiobioside, under certain temperature and solvent conditions, which could pose challenges for formulation and stability. researchgate.net
Opportunities:
Favorable Safety Profile: A significant advantage is its reduced toxicity compared to its aglycone, a common feature of glycosylated natural products. acs.orgnih.gov This could result in a wider therapeutic window.
Good Predicted Oral Druggability: Positive in silico predictions for oral bioavailability and drug-likeness provide a strong rationale for its development as a convenient, orally administered therapy. nih.gov
Multi-Target Activity: Its ability to modulate multiple signaling pathways simultaneously makes it an attractive candidate for treating complex, multifactorial diseases where single-target drugs have often failed. semanticscholar.org
Source and History: Being a major constituent of Cassia seeds, which are used in traditional medicine and consumed as tea, suggests a history of human exposure and provides a basis for its development as a nutraceutical or functional food ingredient. mdpi.comacs.org
Q & A
Q. What are the primary methods for isolating rubrofusarin gentiobioside from natural sources, and how can purity be validated?
Rubrofusarin gentiobioside is typically isolated from Cassia species using chromatographic techniques such as high-speed counter-current chromatography (HSCCC) or preparative HPLC. Validation of purity requires a combination of spectroscopic methods:
- Ultra-performance liquid chromatography (UPLC) paired with tandem mass spectrometry (MS/MS) to confirm molecular weight and fragmentation patterns .
- Nuclear magnetic resonance (NMR) for structural elucidation, particularly 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments to resolve glycosidic linkages .
- Purity thresholds (e.g., ≥95%) should be established via HPLC-UV with a photodiode array detector .
Q. How can the antioxidant activity of rubrofusarin gentiobioside be systematically evaluated in vitro?
Standard assays include:
- DPPH/ABTS radical scavenging assays to measure free radical neutralization.
- Ferric reducing antioxidant power (FRAP) to assess electron-donating capacity.
- Cellular antioxidant activity (CAA) assays using HepG2 or RAW 264.7 cells to simulate physiological conditions . Data should be normalized to positive controls (e.g., ascorbic acid) and reported as IC₅₀ values with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported antimicrobial activity of rubrofusarin gentiobioside across studies?
Discrepancies in antimicrobial data (e.g., against Staphylococcus aureus or Escherichia coli) may arise from:
- Strain-specific sensitivity : Use standardized strains (e.g., ATCC controls) and include multiple strains in assays .
- Culturing conditions : Variations in incubation time, temperature, or media (e.g., Mueller-Hinton vs. LB broth) affect compound stability and bioavailability.
- Synergistic effects : Test combinations with antibiotics (e.g., β-lactams) to identify potentiation mechanisms . Meta-analyses of existing data should highlight methodological differences and propose unified protocols .
Q. How can the glycosidic linkage in rubrofusarin gentiobioside be confirmed, and what are its implications for bioactivity?
- MS/MS fragmentation : The [M+Na]⁺ adduct of rubrofusarin gentiobioside shows a base peak at m/z 495.1643, corresponding to the loss of a C₁₁H₁₂O₄ fragment, which distinguishes gentiobiosides (β-1→6 linkage) from other glycosides .
- Enzymatic hydrolysis : Treat with β-glucosidase; gentiobioside-specific enzymes release glucose monomers sequentially, confirmed by TLC or HPLC . The β-1→6 linkage enhances solubility and may influence membrane permeability, affecting cellular uptake and activity .
Q. What advanced techniques characterize the interaction of rubrofusarin gentiobioside with signaling pathways like NF-κB or TGF-β/Smad?
- Luciferase reporter assays : Transfect cells with NF-κB- or Smad-responsive luciferase constructs to quantify pathway inhibition .
- Western blotting : Monitor phosphorylation status of key proteins (e.g., p65 for NF-κB, Smad2/3 for TGF-β) under compound treatment.
- Molecular docking : Use software like AutoDock Vina to predict binding affinities for receptors (e.g., TGF-βR1) . Include negative controls (e.g., siRNA knockdown) to validate specificity .
Q. How do structural modifications of rubrofusarin gentiobioside alter its pharmacokinetic profile?
- Acetylation/methylation : Modify hydroxyl groups to improve lipophilicity and assess changes via logP measurements.
- Pharmacokinetic assays : Use in vitro models (e.g., Caco-2 monolayers) for permeability and hepatic microsomes for metabolic stability.
- In vivo studies : Administer derivatives in rodent models and quantify plasma half-life (t₁/₂) and bioavailability using LC-MS/MS .
Methodological Guidelines
- Data presentation : Avoid duplicating figures and tables; use UPLC chromatograms for purity and MS/MS spectra for fragmentation .
- Comparative analysis : Frame discussions around prior studies on analogous compounds (e.g., syringol gentiobioside) to contextualize findings .
- Reproducibility : Publish detailed experimental protocols in supplementary materials, including solvent gradients, instrument settings, and raw data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
